molecular formula C7H14O6 B125871 3-O-Methylhexopyranose CAS No. 3370-81-8

3-O-Methylhexopyranose

Cat. No.: B125871
CAS No.: 3370-81-8
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-UHFFFAOYSA-N
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Description

3-O-Methylhexopyranose, also known as 3-O-Methylhexopyranose, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-O-Methyl-D-glucopyranose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-O-Methylhexopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Methylhexopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859286
Record name 3-O-Methylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3370-81-8
Record name Glucopyranose, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucopyranose, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-O-Methylhexopyranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-O-Methylhexopyranose, a methylated monosaccharide of significant interest to researchers in carbohydrate chemistry, glycobiology, and drug development. As a selectively modified building block, its unique properties influence stereochemical outcomes in synthesis and modulate biological activity. This document delves into its structural characteristics, synthetic methodologies, spectroscopic signatures, and chemical reactivity, offering field-proven insights for its practical application.

Core Structural Features and Stereochemistry

3-O-Methylhexopyranose (C₇H₁₄O₆) is a derivative of a hexopyranose sugar in which the hydroxyl group at the C-3 position is replaced by a methoxy group.[1] This seemingly simple modification has profound implications for the molecule's chemical behavior. The methylation renders the C-3 position non-reactive to typical glycosylation or derivatization reactions, thereby serving as a permanent protecting group and directing further chemical transformations to the remaining hydroxyls at C-2, C-4, and C-6.

Anomeric Effect and Conformational Preference

Like all pyranoses, 3-O-Methylhexopyranose exists as a dynamic equilibrium of anomers, designated as alpha (α) and beta (β), which differ in the stereochemical orientation of the substituent at the anomeric carbon (C-1).[2] The relative stability of these anomers is not governed by sterics alone. The anomeric effect , a stereoelectronic phenomenon, often favors the axial orientation for an electronegative substituent at C-1, contrary to what would be predicted by steric hindrance.[3][4][5] This is due to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the anti-bonding (σ*) orbital of the C-1—substituent bond.[2] For 3-O-Methylhexopyranose, this effect stabilizes the α-anomer (axial C-1 hydroxyl) relative to the β-anomer (equatorial C-1 hydroxyl).

Caption: Anomeric equilibrium between α and β forms of 3-O-Methylhexopyranose.

Synthetic Strategies: The Art of Selective Methylation

The synthesis of 3-O-Methylhexopyranose hinges on the selective methylation of the C-3 hydroxyl group while leaving other hydroxyls available for subsequent reactions or deprotection. This requires a robust protecting group strategy. The choice of protecting groups is critical; they must be installed and removed under conditions that do not affect the target methyl ether.

Field-Proven Synthetic Protocol

A common and reliable approach involves the use of orthoester or acetal protecting groups to shield vicinal diols, followed by methylation and deprotection. Benzyl ethers are frequently employed for the remaining positions due to their stability and ease of removal via catalytic hydrogenolysis.

Experimental Protocol: Synthesis of 3-O-Methyl-D-Glucopyranose

  • Protection of C-4 and C-6: Start with a suitable precursor like Methyl α-D-glucopyranoside. React it with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form the 4,6-O-benzylidene acetal. This kinetically favored reaction selectively protects the primary C-6 hydroxyl and the C-4 hydroxyl.

  • Protection of C-2: The remaining free hydroxyl at C-2 is then protected, typically as a benzyl ether using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

  • Selective Methylation at C-3: With C-2, C-4, and C-6 now protected, the C-3 hydroxyl is the only one available for reaction. Methylation is achieved using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) with a base (e.g., NaH).

  • Deprotection: The benzyl and benzylidene protecting groups are removed simultaneously. Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like ethanol or ethyl acetate efficiently cleaves these groups, yielding the final product, 3-O-Methyl-D-glucopyranose.

  • Purification: The final compound is purified using column chromatography on silica gel to separate it from any starting materials or byproducts.

G Start Methyl α-D-glucopyranoside Step1 Protect C4, C6 (Benzaldehyde dimethyl acetal, p-TsOH) Start->Step1 Intermediate1 Methyl 4,6-O-benzylidene-α-D-glucopyranoside Step1->Intermediate1 Step2 Protect C2 (BnBr, NaH) Intermediate1->Step2 Intermediate2 Methyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside Step2->Intermediate2 Step3 Methylate C3 (MeI, NaH) Intermediate2->Step3 Intermediate3 Methyl 3-O-methyl-2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside Step3->Intermediate3 Step4 Deprotect (H₂, Pd/C) Intermediate3->Step4 End 3-O-Methyl-D-glucopyranose Step4->End

Caption: A validated synthetic workflow for 3-O-Methyl-D-glucopyranose.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of 3-O-Methylhexopyranose and its derivatives is paramount. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of carbohydrates.

  • ¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H-1) is typically the most downfield signal (δ ≈ 4.5-5.5 ppm), with its coupling constant (³J(H₁,H₂)) being diagnostic of its orientation (typically ~3-4 Hz for α-anomers and ~7-8 Hz for β-anomers). The key signature is the singlet for the methoxy group protons (-OCH₃) which appears upfield around δ 3.4-3.6 ppm.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The anomeric carbon (C-1) resonates around δ 95-105 ppm. The methoxy carbon (-OCH₃) signal is typically found around δ 58-62 ppm.

Table 1: Typical NMR Chemical Shift Ranges for 3-O-Methylhexopyranose

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Insights
H-1 / C-1 4.5 - 5.5 95 - 105 Anomeric center; J-coupling reveals α/β configuration.
Ring H / C 3.2 - 4.2 68 - 85 Complex, overlapping multiplet region.
-OCH₃ 3.4 - 3.6 (singlet) 58 - 62 Confirms presence and environment of the methyl ether.

| H-6 / C-6 | 3.7 - 3.9 | ~61 | Hydroxymethyl group protons and carbon. |

Note: Exact chemical shifts are dependent on the specific isomer (gluco, manno, etc.), anomer, and solvent.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 3-O-Methylhexopyranose (C₇H₁₄O₆, MW ≈ 194.18 g/mol ), electrospray ionization (ESI) would typically show the molecular ion plus an adduct (e.g., [M+Na]⁺ at m/z 217).

In Gas Chromatography-Mass Spectrometry (GC-MS), after derivatization (e.g., silylation), the molecule undergoes predictable fragmentation.[1] The fragmentation pattern is a unique fingerprint that aids in identification. Common fragmentation involves cleavage of the pyranose ring and loss of substituents.

Table 2: Representative GC-MS Fragmentation Ions for Derivatized Hexopyranoses

m/z Value Possible Fragment Identity Significance
73 [Si(CH₃)₃]⁺ Indicates the use of a silylating derivatizing agent.
147 [(CH₃)₃Si-O=CH-CH=O-Si(CH₃)₃]⁺ Common fragment from pyranoid rings.
204 [Fragment from C1-C2 cleavage] Diagnostic for pyranose structures.

| 217 | [Fragment from C1-C3 cleavage] | Can provide information about substitution patterns. |

G MI Molecular Ion [M]˙⁺ (m/z 194) Frag1 Loss of ˙CH₃ [M-15]⁺ MI->Frag1 Frag2 Loss of ˙OCH₃ [M-31]⁺ MI->Frag2 Frag3 Loss of CH₂O [M-30]˙⁺ MI->Frag3 Frag4 Ring Cleavage Fragments (e.g., m/z 73, 74, 45) MI->Frag4

Caption: Conceptual fragmentation pathways in mass spectrometry.

Chemical Reactivity and Synthetic Applications

The primary utility of 3-O-Methylhexopyranose lies in its role as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.[7] The C-3 methoxy group acts as a stable blocking group, allowing for selective reactions at the other hydroxyl positions.

Glycosylation Reactions

3-O-Methylhexopyranose derivatives are excellent glycosyl acceptors. The remaining free hydroxyls (C-2, C-4, C-6) can act as nucleophiles to attack an activated glycosyl donor, forming a new glycosidic bond. The steric and electronic environment around each hydroxyl influences its reactivity, allowing for regioselective glycosylations under carefully controlled conditions.

Protocol: Regioselective Glycosylation at C-6

  • Acceptor Preparation: Prepare a derivative of 3-O-Methylhexopyranose with the C-2 and C-4 hydroxyls protected (e.g., as benzyl ethers). This leaves the C-6 primary hydroxyl as the most accessible and nucleophilic site.

  • Donor Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or thioglycoside) is activated using a promoter.[8][9] For a trichloroacetimidate donor, a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used at low temperatures (e.g., -40 °C).

  • Glycosidic Bond Formation: The prepared acceptor is added to the activated donor solution. The reaction is stirred at low temperature and slowly allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched (e.g., with triethylamine), and the solvent is removed. The resulting disaccharide is purified by silica gel chromatography.

G Acceptor 3-O-Methylhexopyranose Acceptor (Protected at C2, C4) Intermediate Activated Donor Complex Acceptor->Intermediate Nucleophilic Attack Donor Glycosyl Donor (e.g., Trichloroacetimidate) Promoter Promoter (e.g., TMSOTf) Donor->Promoter Activation Promoter->Intermediate Product Disaccharide Product Intermediate->Product

Caption: General workflow for a promoter-mediated glycosylation reaction.

Conclusion

3-O-Methylhexopyranose is more than just a simple sugar derivative; it is a strategic tool for the synthetic chemist. Its defining feature—the inert methoxy group at C-3—provides precise control over reactivity, enabling the construction of complex oligosaccharides and glycoconjugates with defined architectures. A thorough understanding of its stereochemistry, synthetic access, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in modern chemical biology and drug discovery. The immunostimulating properties observed for derivatives like 3-O-Methyl-D-mannopyranose further underscore the importance of such modified monosaccharides as leads for therapeutic development.[7]

References

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 3-methylhexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylhexopyranose. PubChem Compound Database. Retrieved from [Link]

  • Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. Retrieved from [Link]

  • Sharpe, A. G. (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

  • Singh, G., & Kumar, P. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 6, 613. Retrieved from [Link]

  • Vinogradov, E., & Sadovskaya, I. (2019). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 123(43), 9151-9160. Retrieved from [Link]

  • Vo, T. (2019). 16.05 Anomers, Mutarotation, and the Anomeric Effect. YouTube. Retrieved from [Link]

  • You, Y., Zhang, X., & Yu, B. (2015). O-Glycosylation methods in the total synthesis of complex natural glycosides. Natural Product Reports, 32(11), 1583-1623. Retrieved from [Link]

  • Zard, S. Z. (2009). Chemical O-Glycosylations: An Overview. Chemistry – An Asian Journal, 4(9), 1364-1382. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-O-Methylhexopyranose from D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route for the preparation of 3-O-Methyl-D-glucopyranose from the readily available starting material, D-glucose. The strategic importance of this methylated carbohydrate lies in its application as a non-metabolizable glucose analogue for studying glucose transport mechanisms and as a crucial building block in the synthesis of complex carbohydrates and glycosides for pharmaceutical development.[1][2][3][4] This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the chosen synthetic strategy, which hinges on selective protection and deprotection of hydroxyl groups.

Introduction: The Significance of 3-O-Methyl-D-glucose

3-O-Methyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the C3 position is substituted with a methyl group.[2] This seemingly minor modification imbues the molecule with unique biochemical properties. Unlike its parent molecule, 3-O-Methyl-D-glucose is not phosphorylated by hexokinase, the first and rate-limiting enzyme in glycolysis.[2][3] This renders it a non-metabolizable analogue, making it an invaluable tool for researchers studying glucose transport across cell membranes.[2][3][4] By tracking the uptake of labeled 3-O-Methyl-D-glucose, scientists can gain insights into the function and regulation of glucose transporters (GLUTs), which are pivotal in various physiological and pathological processes, including diabetes and cancer.[5][6][7]

Beyond its role in basic research, 3-O-Methyl-D-glucose serves as a versatile synthetic intermediate in carbohydrate chemistry.[1] The selective methylation at the C3 position provides a key handle for the construction of more complex oligosaccharides and glycoconjugates, which are integral to the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1]

Synthetic Strategy: A Multi-step Approach to Regioselective Methylation

The direct, regioselective methylation of the C3 hydroxyl group of D-glucose is a formidable challenge due to the presence of five hydroxyl groups with similar reactivity. Therefore, a successful synthesis necessitates a carefully planned protecting group strategy.[8][9] The overarching strategy detailed in this guide involves three key stages:

  • Protection: The hydroxyl groups at C1, C2, C5, and C6 of D-glucose are selectively protected, leaving the C3 hydroxyl group accessible for subsequent reaction. This is achieved through the formation of a diacetonide derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Methylation: The free C3 hydroxyl group of the protected glucose derivative is methylated using a suitable methylating agent.

  • Deprotection: The isopropylidene protecting groups are removed to yield the final product, 3-O-Methyl-D-glucopyranose.

This strategic approach ensures high regioselectivity and overall yield, making it a practical and reproducible method for laboratory-scale synthesis.

Synthesis_Workflow D_Glucose D-Glucose Protection Protection (Acetone, H₂SO₄) D_Glucose->Protection Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose Protection->Diacetone_Glucose Methylation Methylation (e.g., MeI, NaH) Diacetone_Glucose->Methylation Methylated_Intermediate 3-O-Methyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose Methylation->Methylated_Intermediate Deprotection Deprotection (Acid Hydrolysis) Methylated_Intermediate->Deprotection Final_Product 3-O-Methyl-D-glucopyranose Deprotection->Final_Product

Caption: Overall synthetic workflow for 3-O-Methyl-D-glucopyranose.

Experimental Protocols

Stage 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

The protection of D-glucose as its diacetonide derivative is a cornerstone of this synthesis. The reaction of D-glucose with acetone in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[10] This reaction is highly regioselective due to the thermodynamic stability of the five-membered rings formed by the isopropylidene groups with the cis-diols at the C1-C2 and C5-C6 positions of the furanose form of glucose.[11]

Protocol:

  • To a suspension of D-glucose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (1.0 mL) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Upon completion, neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system, such as cyclohexane or a mixture of hexane and ethyl acetate, to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Parameter Value Reference
Starting Material D-Glucose[12]
Reagents Acetone, Sulfuric Acid[10]
Product 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[10]
Typical Yield 70-85%[10][13]
Melting Point 109-111 °C[10]
Stage 2: Methylation of the C3 Hydroxyl Group

With the C1, C2, C5, and C6 hydroxyl groups effectively blocked, the remaining free hydroxyl group at the C3 position can be selectively methylated. A common and effective method for this transformation is the Williamson ether synthesis, employing a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by reaction with a methylating agent like methyl iodide (MeI).

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g, 19.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.92 g, 23.0 mmol) portion-wise with careful stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add methyl iodide (1.44 mL, 23.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C to destroy any excess sodium hydride.

  • Pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The product is often an oil and can be used in the next step without further purification if deemed sufficiently pure by TLC and/or NMR analysis.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Substitution (SN2) Gluc_OH R-OH (Diacetone Glucose) Alkoxide R-O⁻Na⁺ (Alkoxide) Gluc_OH->Alkoxide + NaH NaH NaH H2 H₂ MeI CH₃-I Product R-OCH₃ (Methylated Product) NaI NaI Alkoxide_SN2->Product + CH₃-I

Caption: Williamson ether synthesis mechanism for C3 methylation.

Stage 3: Deprotection to Yield 3-O-Methyl-D-glucopyranose

The final step in the synthesis is the removal of the two isopropylidene protecting groups to unveil the target molecule. This is typically achieved by acid-catalyzed hydrolysis.[14] The reaction conditions must be carefully controlled to ensure complete deprotection without causing unwanted side reactions. The hydrolysis will also allow the furanose ring to rearrange to the more stable pyranose form.

Protocol:

  • Dissolve the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from the previous step in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 50 mL).

  • Heat the solution at 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid and water. Co-evaporation with toluene can aid in the removal of residual acetic acid.

  • The resulting residue can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane as the eluent) or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and diethyl ether to afford pure 3-O-Methyl-D-glucopyranose as a white solid.

Parameter Value Reference
Starting Material 3-O-Methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-
Reagents Acetic Acid, Water[14]
Product 3-O-Methyl-D-glucopyranose[1][2]
Typical Overall Yield 50-60% (from D-glucose)-
Molecular Formula C₇H₁₄O₆[1][4]
Molecular Weight 194.18 g/mol [1][4]

Characterization

The identity and purity of the synthesized 3-O-Methyl-D-glucopyranose should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The presence of a methoxy group signal (a singlet around 3.4-3.6 ppm in ¹H NMR and a signal around 58-60 ppm in ¹³C NMR) and the disappearance of the isopropylidene signals are key indicators of a successful synthesis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Optical Rotation: To confirm the stereochemistry of the molecule.[4]

Conclusion

The synthesis of 3-O-Methyl-D-glucopyranose from D-glucose via the diacetone glucose intermediate is a classic yet highly effective and reliable method in carbohydrate chemistry. This guide has provided a detailed, step-by-step protocol, underpinned by the chemical principles of protecting group strategy. The successful execution of this synthesis provides researchers with a valuable tool for investigating glucose transport and a versatile building block for the synthesis of complex carbohydrates, thereby contributing to advancements in both fundamental biological understanding and pharmaceutical development.

References

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  • ResearchGate. (PDF) Selective hydrolysis of isopropylidene group of sugar derivatives with oxone in aqueous methanol. [Link]

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  • ResearchGate. Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper | Request PDF. [Link]

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  • Canadian Science Publishing. 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto derivatives. [Link]

  • Strategies for Protecting Group Free Glycosidation. [Link]

  • Google Patents. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.
  • ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Ap- plication to Single-Pot Synthesis of Differentially Prot. [Link]

  • PubMed. Synthesis of branched-chain sugar derivatives from 1,2;5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose and 1,2. [Link]

  • Synthesis of 13 C 6 -1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. [Link]

  • The Royal Society of Chemistry. Selective demethylation of O-aryl glycosides by iridium- catalyzed hydrosilylation. [Link]

  • PubMed Central. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • Chemistry LibreTexts. 20.5: Derivatives of Glucose. [Link]

  • Semantic Scholar. Effect of diabetes status and hyperglycemia on global DNA methylation and hydroxymethylation. [Link]

  • Wikipedia. Glucose. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Silylene acetals from cheap reagents: synthesis and regioselective opening. [Link]

  • ACS Publications. Molar-Scale Synthesis of 1,2:5,6-Di-O-isopropylidene-α-d-allofuranose. [Link]

  • ResearchGate. Protective Group Strategies. [Link]

  • MDPI. Deciphering DNA Methylation in Gestational Diabetes Mellitus: Epigenetic Regulation and Potential Clinical Applications. [Link]

  • ResearchGate. (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]

Sources

Technical Guide: 3-O-Methylhexopyranose Structure, Synthesis, and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-O-methylhexopyranoses , a specialized class of monosaccharides where the hydroxyl group at the C-3 position is methylated. While seemingly a minor structural modification, this methylation radically alters the molecule's biochemical behavior.

For drug development professionals and structural biologists, the 3-O-methyl group serves two critical functions:

  • Metabolic Probe: It creates non-metabolizable analogs (e.g., 3-O-methyl-D-glucose) that track transport kinetics without entering glycolysis.

  • Structural Motif: It appears in bacterial polysaccharides (e.g., Mycobacterium species), acting as a distinct epitope for immunological recognition.

Part 1: Structural Fundamentals & Stereochemical Diversity

The Core Structure

The 3-O-methylhexopyranose scaffold consists of a six-membered pyranose ring. The stereochemistry at C-2, C-3, and C-4 defines the specific sugar identity (Glucose, Galactose, Mannose), while the C-3 methoxy group (


) replaces the native hydroxyl.

Key Stereochemical Implications:

  • Ring Conformation: The D-isomers predominantly adopt the

    
     chair conformation . The bulky methoxy group at C-3 generally occupies an equatorial position in glucose and galactose derivatives, minimizing 1,3-diaxial interactions.
    
  • Hydrogen Bonding: Methylation acts as a "cap," removing the C-3 hydroxyl as a hydrogen bond donor while retaining it as an acceptor. This alters the solvation shell and binding affinity for lectins and enzymes.

The "Methyl Scan" Effect

In medicinal chemistry, a "methyl scan" involves systematically methylating hydroxyls to map binding pockets. The C-3 position is pivotal because it is often solvent-exposed in the equatorial plane (for glucose), making it a prime candidate for modification to improve lipophilicity without disrupting the overall chair architecture.

Part 2: Synthetic Pathways & Regioselectivity

Synthesizing 3-O-methylhexoses requires overcoming the challenge of regioselectivity . Since hexoses have multiple hydroxyl groups of similar reactivity, "orthogonal protection" strategies are essential.

The "Diacetone Glucose" Route (Gold Standard)

The most robust protocol for synthesizing 3-O-methyl-D-glucose (3-OMG) utilizes the inherent selectivity of acetonide protection.

Mechanism: Reacting D-glucose with acetone and a Lewis acid (e.g., Iodine or


) thermodynamically favors the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose . This locks the C-1, C-2, C-5, and C-6 hydroxyls, leaving the C-3 hydroxyl  as the only nucleophile available for methylation.
Experimental Protocol: Synthesis of 3-O-Methyl-D-Glucose

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Phase 1: Protection (Formation of Diacetone Glucose)

  • Reagents: Anhydrous D-Glucose, Acetone (solvent/reactant),

    
     or 
    
    
    
    (catalyst).
  • Procedure: Stir glucose in acetone with catalyst at ambient temperature for 4-5 hours. Neutralize with

    
    .
    
  • Validation: TLC (Hexane:EtOAc 1:1) should show a major spot (

    
    ) distinct from the baseline glucose.
    

Phase 2: Methylation (Williamson Ether Synthesis)

  • Setup: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous THF or DMF under Argon.

  • Deprotonation: Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil) at 0°C. Causality: Low temperature prevents side reactions; NaH irreversibly deprotonates the C-3 OH.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Allow to warm to room temperature and stir for 2-4 hours.

  • Quench: Carefully add Methanol to destroy excess NaH.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Phase 3: Deprotection (Hydrolysis)

  • Reagents: 50% Aqueous Trifluoroacetic acid (TFA) or dilute HCl.

  • Reaction: Stir the methylated intermediate in acid solution at room temperature for 2 hours. This cleaves the acid-labile acetonides.

  • Purification: The product rearranges from the furanose (5-ring) intermediate back to the thermodynamically stable pyranose (6-ring) form upon crystallization or equilibration in water.

Visualization of Synthetic Workflow

SynthesisRoute Glucose D-Glucose (Pyranose) Diacetone 1,2:5,6-Di-O-isopropylidene -α-D-glucofuranose (Protected) Glucose->Diacetone Acetone, H+, 4h (Thermodynamic Control) Methylated 3-O-Methyl-1,2:5,6- di-O-isopropylidene-Glc (Intermediate) Diacetone->Methylated 1. NaH (THF) 2. MeI (Williamson Ether) FinalProduct 3-O-Methyl-D-Glucose (Pyranose) Methylated->FinalProduct aq. TFA or HCl (Acid Hydrolysis)

Figure 1: Synthetic pathway converting D-Glucose to 3-O-Methyl-D-Glucose via the furanose protection strategy.

Part 3: Analytical Characterization

Verifying the structure requires distinguishing the 3-O-methyl isomer from other potential regioisomers (2-OMe, 6-OMe). NMR spectroscopy is the definitive tool.

NMR Spectroscopy: The "Methyl Shift"

Methylation causes predictable shifts in Carbon-13 (


) and Proton (

) spectra.
  • The

    
    -Effect:  The carbon directly attached to the methoxy group (C-3) shifts downfield  (higher ppm) by approximately 8–10 ppm compared to the non-methylated parent.
    
  • The

    
    -Effect:  Adjacent carbons (C-2 and C-4) often experience a slight upfield  shift (shielding) due to steric compression, typically -1 to -4 ppm.
    

Table 1: Comparative NMR Data (


, 500 MHz) 
NucleusPositionD-Glucose (Ref)3-O-Methyl-D-GlucoseShift (

)
Interpretation

C
C-3 76.5 ppm 86.2 ppm +9.7 Direct

-effect (Diagnostic)

C
C-274.9 ppm73.8 ppm-1.1

-effect (Shielding)

C
C-470.4 ppm69.8 ppm-0.6

-effect (Shielding)

C
-OCH

N/A60.5 ppmN/AMethyl carbon signal

H
-OCH

N/A 3.45 ppm (s) N/A Diagnostic Singlet
Mass Spectrometry (Linkage Analysis)

For polysaccharide analysis (e.g., bacterial cell walls), Permethylation Analysis (PMA) is used.

  • The native polymer is fully methylated (all free OH groups become OMe).

  • The polymer is hydrolyzed and acetylated.[1]

  • Result: A naturally occurring 3-O-methyl residue will appear as a different derivative than a residue that was methylated during the analysis, often distinguished by using deuterated methyl iodide (

    
    ) during the lab methylation step to tag "lab-added" vs. "native" methyl groups.
    

Part 4: Biological Implications & Pharmacological Utility

3-OMG as a Metabolic Tracer

3-O-Methyl-D-glucose (3-OMG) is the gold standard for measuring glucose transport independent of metabolism.

  • Transport: It is recognized by GLUT transporters (facilitated diffusion) and SGLT (sodium-dependent transport).

  • Metabolic Dead-End: Crucially, it is a poor substrate for Hexokinase . It cannot be phosphorylated to Glucose-6-Phosphate effectively. Therefore, it accumulates intracellularly, equilibrating across the membrane.

  • Application: Used in CEST MRI (Chemical Exchange Saturation Transfer) to detect tumors. Tumors overexpress GLUTs, leading to rapid 3-OMG uptake, but because it isn't metabolized, it provides a clean signal of transport capacity rather than metabolic rate.

Bacterial Polysaccharides (The "Mycobacterial Signature")

Certain bacteria utilize 3-O-methylhexoses to build unique cell wall architectures that resist host degradation.

  • MMP (Methylmannose Polysaccharide): Found in Mycobacterium smegmatis and Streptomyces. It consists of a backbone of

    
    -1,4-linked 3-O-methyl-D-mannose  units.[2][3]
    
  • Biosynthesis: Specific enzymes, such as S-adenosylmethionine (SAM)-dependent methyltransferases , target the growing mannose chain. Inhibiting these enzymes is a potential therapeutic target for anti-mycobacterial drugs.

Biological Logic Visualization

BioLogic Extracellular Extracellular Space (High Concentration) GLUT GLUT Transporter (Gatekeeper) Extracellular->GLUT Substrate Intracellular Cytosol GLUT->Intracellular Transport Hexokinase Hexokinase (Enzyme) Intracellular->Hexokinase Glucose binds Accumulation Intracellular Accumulation (Equilibrium) Intracellular->Accumulation 3-OMG cannot bind Hexokinase effectively Glucose D-Glucose OMG 3-O-Methyl-Glucose Glycolysis Glycolysis (Energy Production) Hexokinase->Glycolysis Phosphorylation (G-6-P)

Figure 2: Differential metabolic fate of Glucose vs. 3-O-Methyl-Glucose. 3-OMG bypasses the Hexokinase "trap," making it an ideal passive transport marker.

References

  • BenchChem. (2025).[4] Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues.[5][6] PubMed.[7] Retrieved from

  • Rivlin, M., et al. (2014). CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors.[8] Scientific Reports/NIH. Retrieved from

  • University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.[4][9][10] Retrieved from

  • Brennan, P.J., et al. (1984).[3] Biosynthesis of the mycobacterial methylmannose polysaccharide.[3] Journal of Biological Chemistry. Retrieved from

  • MP Biomedicals. 3-O-Methyl-D-Glucose Product Application Notes. Retrieved from

Sources

Elucidation of 3-O-Methylhexopyranose Motifs: A Spectroscopic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Methylhexopyranoses (e.g., 3-O-methyl-D-glucose, 3-O-methyl-D-galactose) represent a critical class of monosaccharides found in bacterial lipopolysaccharides (LPS), plant cell wall pectins, and as synthetic probes for glucose transport.[1][2] Unlike their non-methylated counterparts, the methoxy group at C3 renders these sugars resistant to specific enzymatic phosphorylation or degradation, making them ideal non-metabolizable tracers in oncology and metabolic research.

This technical guide provides a definitive spectroscopic framework for identifying 3-O-methylhexopyranose residues. It synthesizes Nuclear Magnetic Resonance (NMR) chemical shift data with Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation logic, offering a self-validating protocol for structural confirmation.

Part 1: NMR Spectroscopy – The Methylation Signature

The "Methylation Shift" Phenomenon

The definitive identification of a 3-O-methyl sugar relies on detecting the deshielding effect of the methoxy group. In


C NMR, the methylation of a hydroxyl group typically causes a downfield shift (

ppm) of the carbon atom to which it is attached (the

-carbon) compared to the unsubstituted parent sugar.

Conversely, the adjacent carbons (


-carbons, C2 and C4) often experience a slight upfield shift (

ppm) due to steric compression (the

-gauche effect).
Comparative Data: D-Glucose vs. 3-O-Methyl-D-Glucose

The following table contrasts the chemical shifts of D-Glucose with 3-O-Methyl-D-Glucose (3-OMG) in D


O. Note the diagnostic shift at C3.

Table 1:


C NMR Chemical Shifts (

, ppm) in D

O
Carbon PositionD-Glucose (

)
3-O-Me-D-Glc (

)

(Shift)
D-Glucose (

)
3-O-Me-D-Glc (

)

(Shift)
C1 (Anomeric) 92.792.9+0.296.596.8+0.3
C2 72.571.8-0.774.974.2-0.7
C3 (Target) 73.8 83.5 +9.7 76.5 86.1 +9.6
C4 70.469.8-0.670.469.8-0.6
C5 72.172.3+0.276.676.9+0.3
C6 61.361.5+0.261.561.7+0.2
-OCH

N/A60.4N/AN/A60.6N/A

> Technical Insight: The presence of a signal at ~60.5 ppm (methoxy) combined with a C3 signal shifted to ~83-86 ppm is the primary diagnostic signature for 3-O-methylation.

H NMR Characteristics
  • Methoxy Signal: A sharp singlet (3H) appears in the region of 3.45 – 3.60 ppm .

  • Anomeric Protons: The H1 signals remain relatively unperturbed, appearing as doublets at ~5.2 ppm (

    
     Hz for 
    
    
    
    ) and ~4.6 ppm (
    
    
    Hz for
    
    
    ).
  • H3 Resonance: The proton attached to C3 shifts upfield slightly due to the electron-donating nature of the methyl ether, often overlapping with the bulk ring protons (3.2–3.8 ppm).

Part 2: Mass Spectrometry – Fragmentation Logic

Derivatization Strategy: Acetylated Alditols

Native sugars are non-volatile and thermally unstable. For GC-MS analysis, 3-O-methylhexopyranose must be converted into a volatile derivative. The Acetylated Alditol method is preferred over TMS ethers for linkage analysis because it produces simpler, more robust fragmentation patterns.

Reaction Workflow:

  • Reduction: Carbonyl (C1) reduced to alcohol using NaBD

    
     (introduces a deuterium tag at C1 for symmetry breaking) or NaBH
    
    
    
    .[3]
  • Acetylation: Free hydroxyl groups are acetylated using Acetic Anhydride/Pyridine. The naturally occurring 3-O-methyl group remains intact.

Fragmentation Pattern (EI-MS)

Electron Impact (EI) ionization causes cleavage primarily between carbon atoms bearing oxygenated substituents. The mass spectrum of 1,2,4,5,6-penta-O-acetyl-3-O-methyl-hexitol is defined by the unique stability of the methoxy-bearing fragments.

Key Diagnostic Ions (m/z):

  • Primary Cleavage (C2-C3):

    • Top fragment (C1-C2): m/z 145 (AcOCH

      
      -CHOAc
      
      
      
      )
  • Primary Cleavage (C3-C4):

    • Top fragment (C1-C3): m/z 189 (AcOCH

      
      -CHOAc-CHOMe
      
      
      
      )
    • Bottom fragment (C4-C6): m/z 217 (AcOCH-CHOAc-CH

      
      OAc
      
      
      
      )

Table 2: Diagnostic Ion Interpretation

m/z ValueFragment OriginStructural Implication
45 -CH

-OMe
General methoxy marker (low specificity).
145 C1–C2Indicates terminal acetylation (no methyl on C1/C2).
189 C1–C2–C3Critical Diagnostic: Includes the 3-OMe group. Confirms methylation is in the top half.
217 C4–C5–C6Critical Diagnostic: Fully acetylated tail. Confirms NO methylation on C4, C5, or C6.

> Interpretation Rule: The presence of m/z 189 and m/z 217 confirms the methyl group is at C3. If the methyl were at C2, you would see m/z 117 (C1) and m/z 261 (C3-C6).

Part 3: Experimental Protocols

Protocol A: Extraction and Purification

For isolation from biological matrices (e.g., plant tissue or bacterial culture).

  • Lyophilization: Freeze-dry the biological sample to remove water (interferes with derivatization).

  • Extraction: Sonication in 80% Ethanol (3 x 10 mL) at 60°C. 3-O-methyl sugars are neutral monosaccharides and are soluble in aqueous ethanol.

  • Clarification: Centrifuge at 4,000 x g for 15 min. Collect supernatant.

  • Desalting: Pass through a mixed-bed ion exchange resin (Dowex 50W H+ / Dowex 1x8 OH-) to remove charged species (amino acids, salts). Evaporate to dryness.

Protocol B: Acetylated Alditol Derivatization (For GC-MS)

Self-Validating Step: Include myo-inositol as an internal standard.

  • Reduction: Dissolve 1 mg of dry sample in 0.5 mL 1M NH

    
    OH containing 10 mg/mL NaBH
    
    
    
    . Incubate at room temperature for 1 hour.
  • Quenching: Add Glacial Acetic Acid dropwise until effervescence ceases (destroys excess borohydride).

  • Evaporation: Dry under N

    
     stream with addition of 1 mL Methanol (x3) to remove borate complexes as volatile trimethyl borate.
    
  • Acetylation: Add 0.5 mL Acetic Anhydride and 0.5 mL Pyridine. Heat at 100°C for 30 minutes.

  • Extraction: Cool. Add 1 mL CH

    
    Cl
    
    
    
    and 1 mL H
    
    
    O. Vortex. Discard upper aqueous phase. Wash organic phase with NaHCO
    
    
    (sat.).
  • Analysis: Inject 1 µL into GC-MS (DB-5ms column or equivalent).

Part 4: Logical Workflows & Visualization

Structural Elucidation Logic

The following diagram illustrates the decision process for confirming the 3-O-Methylhexopyranose structure using combined NMR and MS data.

StructuralElucidation Sample Unknown Carbohydrate Sample NMR_Step 1. Acquire 13C NMR (D2O) Sample->NMR_Step Check_OMe Signal at ~60 ppm? NMR_Step->Check_OMe Check_C3 C3 Shifted to ~83-86 ppm? Check_OMe->Check_C3 Yes Result_Neg Reject Structure Check_OMe->Result_Neg No (Not methylated) MS_Step 2. Perform AA-GC-MS Check_C3->MS_Step Yes (Methyl at C3) Check_C3->Result_Neg No (Isomer?) Frag_Check Observe m/z 189 & 217? MS_Step->Frag_Check Result_Pos CONFIRMED: 3-O-Methylhexopyranose Frag_Check->Result_Pos Yes (Pattern Matches) Frag_Check->Result_Neg No (Check Linkage)

Figure 1: Decision tree for the spectroscopic confirmation of 3-O-Methylhexopyranose residues.

Derivatization Reaction Pathway

This flow details the chemical transformation from the native hemiacetal to the linear alditol acetate analyzed in GC-MS.

Derivatization Native Native 3-O-Me-Hexose (Cyclic Hemiacetal) Red Reduction (NaBH4) Native->Red Linear Alditol Intermediate (Linear Polyol) Acet Acetylation (Ac2O / Pyridine) Linear->Acet Derivative 3-O-Me-Hexitol Pentaacetate (Volatile GC-MS Analyte) Red->Linear Acet->Derivative

Figure 2: Reaction pathway for the conversion of 3-O-Methylhexose to its alditol acetate derivative.

References

  • Bociek, S. M., & Sheldrick, B. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR. National Institutes of Health (NIH).

  • Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates: A Practical Guide. Stenutz Carbohydrate Analysis.

  • Kaufmann, S., et al. (2021).[2] Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. PLOS ONE.

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry. (Standard Reference Text).
  • Restek Corporation. (2022). Derivatization of sugars for GC-MS: Analytical challenges and methods. Restek Technical Guides.

Sources

preliminary investigation of 3-O-Methylhexopyranose functions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-O-methylhexopyranoses—specifically 3-O-methyl-D-glucose (3-OMG) and 3-O-methyl-D-mannose (3-O-MeMan) —occupy a unique dual niche in biochemical research. They serve simultaneously as inert metabolic probes for quantifying transport kinetics and as bioactive structural targets in pathogenic glycobiology.

This guide provides a structured framework for investigating these molecules. Unlike generic sugar protocols, this document focuses on the causality of their chemical modifications: the methylation at the C3 position renders 3-OMG non-phosphorylatable by hexokinase, creating an ideal tool for isolating transport flux from metabolic consumption. Conversely, in Mycobacteria, this same modification in 3-O-MeMan regulates fatty acid metabolism, offering a novel drug target.

Part 1: The Metabolic Probe (3-O-Methylglucose)[1]

Mechanistic Basis

To investigate glucose transport independently of metabolism, researchers must decouple uptake (transport across the membrane) from utilization (phosphorylation by hexokinase).

  • Native Glucose: Transported by GLUTs

    
     Phosphorylated by Hexokinase 
    
    
    
    Glycolysis.
  • 2-Deoxyglucose (2-DG): Transported

    
     Phosphorylated 
    
    
    
    Trapped (cannot undergo isomerization).[1] Measures total uptake (Transport + Phosphorylation).
  • 3-O-Methylglucose (3-OMG): Transported

    
    Not Phosphorylated 
    
    
    
    Equilibrates.[1] Measures transport capacity only.

Critical Insight: Because 3-OMG is not trapped, it can exit the cell as easily as it enters. Therefore, uptake assays must be performed under "Zero-Trans" conditions (initial rate) and stopped rapidly to prevent efflux.

Comparative Kinetics
FeatureD-Glucose2-Deoxy-D-Glucose (2-DG)3-O-Methyl-D-Glucose (3-OMG)
Transport Affinity (Km) High (~1-5 mM)HighLower than Glucose
Hexokinase Activity HighHigh (Trapped as 2-DG-6P)Negligible / None
Intracellular Fate MetabolizedAccumulatesEquilibrates (In = Out)
Primary Utility Metabolic FuelMetabolic Rate / UptakeTransport Kinetics (GLUTs)
Visualization: Cellular Fate of Hexoses

HexoseFate cluster_fates Intracellular Fate Extracellular Extracellular Space Membrane Plasma Membrane (GLUT Transporters) Extracellular->Membrane Influx Cytosol Cytosol Membrane->Cytosol G6P Glucose-6-Phosphate (Glycolysis) Cytosol->G6P Hexokinase DG6P 2-DG-6-Phosphate (TRAPPED) Cytosol->DG6P Hexokinase OMG 3-OMG (Free Diffusion/Efflux) Cytosol->OMG No Reaction OMG->Membrane Efflux (Equilibrium)

Figure 1: Differential processing of hexoses. Note that 3-OMG remains unmodified, allowing it to diffuse back out via GLUT transporters, necessitating rapid stop protocols.

Part 2: Protocol – 3-OMG Transport Assay

Objective: Determine the initial rate of glucose transport in mammalian cells (e.g., adipocytes, myocytes).

Reagents & Preparation
  • Tracer: [3H]-3-O-Methylglucose (Specific Activity: ~1-5 mCi/mmol).

  • Cold Carrier: Unlabeled 3-O-Methylglucose (100 mM stock).

  • Stop Solution: Ice-cold PBS containing 10 µM Cytochalasin B or Phloretin .

    • Expert Note: Simple ice-cold PBS is often cited, but adding a transport inhibitor (Cytochalasin B) significantly reduces error by chemically locking the GLUT transporters during the wash steps.

Step-by-Step Workflow
  • Starvation: Serum-starve cells for 2–4 hours in Krebs-Ringer Phosphate HEPES (KRPH) buffer to deplete intracellular glucose pools.

  • Equilibration: Incubate cells at 37°C. Add insulin or test compounds 30 mins prior to assay.

  • Pulse (The Critical Step):

    • Add the Isotope Mix ([3H]-3-OMG + Cold 3-OMG) to cells.

    • Timing: Incubate for exactly 1 to 5 minutes .

    • Logic: Because 3-OMG equilibrates, linearity is lost rapidly. Do not exceed 5 minutes.

  • Termination:

    • Rapidly aspirate the uptake medium.

    • Immediately flood wells with Ice-Cold Stop Solution .

    • Wash 3x with Stop Solution (keep plate on ice).

  • Lysis & Counting:

    • Lyse cells with 0.1 N NaOH or 1% SDS.

    • Transfer lysate to scintillation vials and count (CPM).[2]

  • Normalization: Normalize data to total protein content (BCA Assay).

Part 3: The Structural Target (3-O-Methylmannose)

While 3-OMG is a tool, 3-O-Methylmannose (3-O-MeMan) is a biological target, specifically within the Mycobacterium genus (e.g., M. tuberculosis, M. smegmatis). It is the building block of Methylmannose Polysaccharides (MMPs) .

Biological Function: Fatty Acid Regulation

MMPs are intracellular polymethylated polysaccharides.[3] Their primary function is to complex with long-chain fatty acyl-CoA precursors.

  • Mechanism: The methyl groups create a hydrophobic pocket that sequesters fatty acids, regulating their availability for cell wall biosynthesis (mycolic acids).

  • Pathogenic Relevance: Disruption of MMP biosynthesis (specifically the methyltransferase MeT1 ) destabilizes the cell envelope, making the bacterium susceptible to stress.

Visualization: Mycobacterial MMP Pathway

MMP_Pathway Precursor Mannose Precursors MMP 3-O-Methylmannose Polysaccharide (MMP) Precursor->MMP Biosynthesis MeT1 Enzyme: MeT1 (S-adenosyl-methionine dependent) MeT1->MMP Methylation at C3 Complex MMP-Acyl-CoA Complex (Intracellular Storage) MMP->Complex Sequesters Fatty Acids FAS Fatty Acid Synthase (FAS-I / FAS-II) FAS->Complex Supplies Acyl-CoA CellWall Cell Wall Biosynthesis (Mycolic Acids) Complex->CellWall Regulated Release

Figure 2: The regulatory role of 3-O-Methylmannose Polysaccharides (MMP) in mycobacterial lipid metabolism.

Part 4: Analytical Identification

To confirm the presence of 3-O-methylhexopyranoses in a biological sample (e.g., confirming a successful synthesis or isolating from bacterial extract), Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates is the gold standard.

Protocol Summary:

  • Hydrolysis: 2M Trifluoroacetic acid (TFA), 120°C, 2 hours.

  • Reduction: NaBD4 (Sodium Borodeuteride) in DMSO. Using Deuterium allows differentiation of the aldehyde end.

  • Acetylation: Acetic anhydride + Pyridine.

  • Detection:

    • 3-O-Me-Glucose: Characteristic fragmentation showing cleavage around the methylated C3.

    • 3-O-Me-Mannose: Distinct retention time from glucose analog.

References

  • Jay, T. M., et al. (1990).[4] "Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues." Journal of Neurochemistry. Link

  • Gifford Bioscience. (2023). "Cellular Uptake and Release Assays Protocol." Gifford Bioscience Technical Resources. Link

  • Couto, N. A., et al. (2019).[3] "Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides." Proceedings of the National Academy of Sciences (PNAS). Link

  • Revvity. (2023). "Glucose Uptake Assays: Radiometric 2-DG vs 3-OMG." Revvity Knowledge Base. Link

  • Hall, R. L., et al. (1977). "3-O-methyl sugars as constituents of glycoproteins.[5] Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins."[5][6][7] Biochemical Journal. Link

Sources

Methodological & Application

Application Note: Structural Elucidation of 3-O-Methylhexopyranose via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the assignment strategy for 3-O-methylhexopyranose (specifically 3-O-Methyl-D-glucose, 3OMG), a non-metabolizable glucose analog critical in metabolic flux studies and oncology research (CEST MRI). Unlike simple organic molecules, reducing sugars exist as a dynamic equilibrium of anomers (


 and 

), complicating spectral analysis. This protocol establishes a self-validating workflow using 1D and 2D NMR to unambiguously assign the regiochemistry of methylation.

Sample Preparation & Experimental Conditions

Objective: To generate high-resolution spectra with stable anomeric ratios.

Solvent Selection and Reference
  • Solvent: Deuterium Oxide (

    
    , 99.96% D) is the standard. DMSO-
    
    
    
    is avoided unless hydroxyl proton observation is strictly required, as it slows mutarotation and alters chemical shifts significantly.
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) at 0.00 ppm. Avoid TMS , which is insoluble in water.

Mutarotation Equilibrium (Critical Step)

Freshly dissolved crystalline sugar will predominantly exist as a single anomer (usually


).
  • Protocol: Dissolve 10–20 mg of sample in 600

    
    L 
    
    
    
    .
  • Incubation: Allow the sample to stand at room temperature for 4–6 hours prior to acquisition. This ensures the

    
    :
    
    
    
    ratio stabilizes (typically ~36:64 for glucose derivatives) [1].
  • Why? Acquiring data before equilibrium leads to integrating peaks that are changing intensity during the scan, causing artifacts and quantification errors.

Assignment Logic & Mechanism

The Anomeric "Gatekeepers" (H1)

The anomeric proton (H1) is the starting point for all carbohydrate assignments due to its distinct downfield shift (4.5 – 5.5 ppm) and coupling constant (


).
  • 
    -Anomer:  Resonates downfield (~5.22 ppm). Exhibits a small coupling constant  (
    
    
    
    Hz) due to the gauche relationship between H1 and H2.
  • 
    -Anomer:  Resonates upfield (~4.65 ppm). Exhibits a large coupling constant  (
    
    
    
    Hz) due to the trans-diaxial relationship.
The Methyl "Handle"

The 3-O-methyl group provides a sharp, intense singlet (or doublet if long-range coupling exists) that serves as the primary "hook" for establishing regiochemistry.

  • 1H Shift: ~3.45 – 3.55 ppm (often overlapping with ring protons).

  • 13C Shift: ~60.0 ppm (distinct from ring carbons).

The "Alpha-Effect" (13C Validation)

Methylation of a hydroxyl group causes a significant downfield shift (~8–10 ppm) of the carbon directly attached to the oxygen (the ipso carbon, C3) compared to the non-methylated parent sugar [2].

Experimental Workflow (Diagram)

The following flowchart illustrates the decision matrix for assigning the structure, moving from 1D screening to 2D confirmation.

NMR_Workflow Start Sample Preparation (D2O, Equilibrium > 4hrs) H1_NMR 1H NMR (1D) Identify Anomers (H1) Start->H1_NMR C13_NMR 13C NMR / DEPT-135 Identify -OCH3 Carbon (~60 ppm) H1_NMR->C13_NMR COSY 1H-1H COSY Trace Spin System (H1 -> H2 -> H3...) C13_NMR->COSY HSQC 1H-13C HSQC Assign Carbon-Proton Pairs COSY->HSQC HMBC 1H-13C HMBC (The 'Golden Key') HSQC->HMBC Verify Verification: OCH3 correlates to C3 HMBC->Verify 3-bond coupling

Figure 1: Step-by-step NMR assignment workflow for 3-O-methylhexopyranose.

Detailed Protocol: The "Golden Key" HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to prove the methyl group is at position 3 and not 2, 4, or 6.

The Logic of Connectivity

We utilize the 3-bond coupling (


) .
  • Find the Methyl Protons (

    
    ) in 1H NMR.
    
  • Find the C3 Carbon in 13C NMR (via HSQC from H3).

  • HMBC Condition: The

    
     must show a cross-peak to C3 .
    
  • Reciprocal: The Ring Proton H3 must show a cross-peak to the Methyl Carbon .

HMBC Connectivity Diagram

HMBC_Logic Me_H Methyl Protons (3.47 ppm) Me_C Methyl Carbon (60.2 ppm) Me_H->Me_C HSQC (1-bond) C3 Ring Carbon C3 (84.5 ppm) Me_H->C3 HMBC (3-bond) DEFINITIVE PROOF H3 Ring Proton H3 (3.55 ppm) H3->Me_C HMBC (3-bond) Confirmation H3->C3 HSQC (1-bond)

Figure 2: HMBC connectivity network establishing the 3-O-methylation site.

Reference Data: 3-O-Methyl-D-Glucopyranose[1]

The following table summarizes the chemical shifts for 3-O-Methyl-D-glucose in


. Note the distinct shift of C3 compared to native glucose.
PositionNucleus

-Anomer (

, ppm)

-Anomer (

, ppm)
Multiplicity /

(Hz)
Note
1 (Anomeric) 1H 5.22 4.65 d, 3.8 (

); d, 7.9 (

)
Diagnostic
13C92.896.7
2 1H3.583.26dd
13C71.874.4
3 (Ipso) 1H 3.68 3.50 Ring H3
13C 82.5 84.9 Shifted +10ppm vs Glucose
4 1H3.523.52
13C70.370.3
5 1H3.823.45
13C72.176.6
6 1H3.84, 3.753.90, 3.72Methylene
13C61.461.6
O-Methyl 1H 3.47 3.47 sStrong Singlet
13C 60.2 60.2

Data synthesized from standard carbohydrate databases and literature [3, 4].

Troubleshooting & Tips

  • Water Suppression: The HDO signal (~4.79 ppm) often obscures the

    
    -anomeric proton or ring protons. Use excitation sculpting  or presaturation  pulse sequences. If H1 is obscured, rely on the C1 signal in HSQC.
    
  • Spectral Overlap: The region 3.4–3.9 ppm is crowded ("the bulk"). If H3 and the Methyl-H overlap, the HMBC cross-peak will be close to the diagonal.

    • Solution: Use a 1D-TOCSY selecting H1. This will "light up" the whole spin system (H1-H2-H3-H4-H5) without showing the methyl singlet, allowing you to identify the exact position of H3.

  • Anomeric Ratio: If the ratio is not ~40:60 (

    
    :
    
    
    
    ), check if the sample has reached equilibrium or if the pH is extreme (catalyzing rapid exchange).

References

  • Cohen, Y., et al. (2018). "3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR." NMR in Biomedicine.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text on shift effects).
  • Human Metabolome Database (HMDB). "Metabocard for 3-O-Methyl-D-glucose (HMDB0000188)."

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Application Note: Precision Enzymatic Synthesis of 3-O-Methylhexopyranose Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The regioselective methylation of hexopyranoses is a critical bottleneck in the synthesis of bioactive glycosides, particularly for antibiotic development (e.g., macrolides like tylosin and mycinamicin) and metabolic probes (e.g., 3-O-methyl-D-glucose). Traditional chemical synthesis requires exhaustive protection/deprotection steps to target the O-3 position specifically.

This application note details a biocatalytic cascade for the synthesis of 3-O-Methylhexopyranoses (specifically targeting the nucleotide-activated intermediates, such as dTDP-3-O-methyl-D-glucose, or macrolide-bound sugars). By coupling a specific Sugar O-Methyltransferase (SomT) —such as the MycF/TylF family —with a robust S-Adenosylmethionine (SAM) Regeneration System , we eliminate the stoichiometric requirement for the expensive SAM cofactor and prevent product inhibition by S-Adenosylhomocysteine (SAH).

Key Advantages:

  • Regioselectivity: 100% specificity for the O-3 hydroxyl group, eliminating isomeric byproducts.

  • Cost-Efficiency: In situ regeneration reduces SAM costs by >95%.

  • Scalability: The "One-Pot" system is amenable to milligram-to-gram scale synthesis.

Mechanistic Principles

The Catalyst: MycF/TylF Family Methyltransferases

The core of this protocol relies on the MycF/TylF family of S-adenosylmethionine-dependent methyltransferases. Unlike promiscuous chemical methylating agents, these enzymes utilize a Rossmann-like fold to position the SAM cofactor and the sugar substrate in a precise geometry.

  • MycF: Specifically methylates the 3-OH position of the sugar moiety (e.g., in the mycinamicin pathway).[1]

  • TylF: Typically acts as a macrocin O-methyltransferase but shares structural homology allowing for engineering toward specific hexose targets.

The Thermodynamic Driver: SAM Regeneration

SAM-dependent methylation produces S-Adenosylhomocysteine (SAH) as a byproduct. SAH is a potent competitive inhibitor of methyltransferases (


 often < 

for SAM). To drive the reaction to completion, we employ a coupled enzyme system:[2]
  • Methionine Adenosyltransferase (MAT): Converts L-Methionine + ATP

    
     SAM + PPi + Pi.[3]
    
  • MTAN (5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase): Irreversibly hydrolyzes SAH

    
     S-Ribosylhomocysteine (SRH) + Adenine.
    

This removal of SAH is the critical "self-validating" step that ensures linear reaction kinetics.

Visualizing the Biocatalytic Cascade

The following diagram illustrates the coupled workflow. The Blue cycle represents the regeneration of the methyl donor, while the Red path represents the product synthesis.

SAM_Cascade ATP ATP MAT MAT (Enz 1) ATP->MAT Met L-Methionine Met->MAT SAM SAM (Cofactor) SomT 3-O-MT (MycF/TylF) SAM->SomT SAH SAH (Inhibitor) MTAN MTAN (Enz 2) SAH->MTAN Substrate Substrate (e.g., dTDP-Hexose) Substrate->SomT Product Product (3-O-Me-Hexose) Adenine Adenine SRH S-Ribosyl- homocysteine MAT->SAM Synthesis SomT->SAH SomT->Product Methylation MTAN->Adenine MTAN->SRH Detoxification

Figure 1: The SAM-dependent methylation cascade coupled with SAH detoxification (MTAN) and SAM synthesis (MAT).

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Enzyme 1 Recombinant MycF (or TylF variant)3-O-Methyltransferase target enzyme.
Enzyme 2 E. coli MAT (MetK)Generates SAM from Met + ATP.
Enzyme 3 E. coli MTAN (Pfs)Hydrolyzes SAH to prevent inhibition.
Substrate dTDP-D-Glucose or UDP-D-GlucoseThe acceptor hexose scaffold.
Cofactors L-Methionine, ATP, MgCl₂Methyl donor precursors.
Buffer 50 mM Tris-HCl, pH 7.5Reaction medium.
Analysis HPLC (C18 or HILIC column)Quantitative verification.
Step-by-Step Workflow (One-Pot Synthesis)

Step 1: Enzyme Pre-Activation (15 min) To ensure steady-state SAM production before introducing the valuable sugar substrate.

  • In a 1.5 mL tube, combine:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

    • Cofactors: 10 mM ATP, 15 mM L-Methionine.

    • Enzymes: MAT (5 µM), MTAN (2 µM).

  • Incubate at 30°C for 15 minutes. Note: This builds an initial pool of SAM.

Step 2: Methylation Reaction Initiation

  • Add the Acceptor Substrate (e.g., dTDP-Glucose) to a final concentration of 1-5 mM.

  • Add the Target Methyltransferase (MycF/SomT) to a final concentration of 5-10 µM.

  • Total reaction volume: adjust to 200 µL (analytical) or scale to 10 mL (preparative).

  • Incubate at 25°C - 30°C with gentle shaking (300 rpm).

Step 3: Monitoring & Termination

  • Timepoints: Take 20 µL aliquots at 0, 1, 4, and 16 hours.

  • Quenching: Mix aliquot 1:1 with cold Methanol or Acetonitrile to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 mins. Collect supernatant for HPLC/MS.

Hydrolysis (Optional)

If the free sugar (3-O-Methyl-D-Glucose) is the desired end-product rather than the NDP-sugar:

  • Heat the reaction mixture to 95°C for 10 mins (thermal hydrolysis of the NDP-sugar bond) OR treat with alkaline phosphatase/phosphodiesterase.

  • Purify the neutral sugar via solid-phase extraction (SPE) on a graphitized carbon column.

Analytical Validation & Quality Control

Trustworthiness in this protocol relies on verifying the regiochemistry . Mass spectrometry (MS) confirms the mass shift (+14 Da), but NMR is required to prove the O-3 position.

HPLC-MS Method
  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm.

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.

  • Gradient: 85% B to 50% B over 15 mins.

  • Detection: ESI-MS (Negative Mode for NDP-sugars).

  • Criteria: Look for parent ion [M-H]⁻ shift from 563 (dTDP-Glc) to 577 (dTDP-3-Me-Glc).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) SAH InhibitionIncrease MTAN concentration; ensure MAT is active.
No Product Enzyme IncompatibilityVerify MycF/TylF substrate specificity; some require macrolide aglycones, not just NDP-sugars. Use engineered variants (e.g., TylF-V54A).[4]
Precipitate in Tube Mg-PhosphateHigh ATP/Mg concentrations can precipitate. Lower concentrations or add EDTA (carefully, as enzymes need Mg).

References

  • Structural Basis of Substrate Specificity and Regiochemistry in the MycF/TylF Family of Sugar O-Methyltransferases. Source: ACS Chemical Biology (2015). URL:[Link]

  • Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants. Source: Molecules (MDPI) (2018). URL:[Link]

  • Discovery of a highly efficient TylF methyltransferase via random mutagenesis for improving tylosin production. Source: Synthetic and Systems Biotechnology (2023).[5] URL:[Link]

  • Construction of a simple S-Adenosylmethionine Regeneration System for Preparative Enzyme Catalyzed Methylation. Source: ZHAW (Seebeck Group). URL:[Link]

  • Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. Source: Acta Pharmaceutica Sinica B (2021).[3] URL:[Link]

Sources

Precision Profiling of 3-O-Methylated Carbohydrates: From Derivatization to Spectral Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-O-methylated sugars (e.g., 3-O-methylglucose, 3-O-methylgalactose) serve as critical biomarkers in nematology (e.g., C. elegans metabolic tracking), plant cell wall architecture (pectin analysis), and bacterial lipopolysaccharide profiling.[1] However, their identification presents a unique stereochemical challenge: symmetry .

In standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows, the alditol acetate derivatives of 3-O-methylgalactose and 4-O-methylgalactose are enantiomeric pairs with identical retention times and mass spectra on achiral phases.[1] This guide details the Deuterium-Labeling Symmetry Break protocol, a self-validating method to resolve these isomers, alongside orthogonal LC-MS/MS and NMR techniques.

Decision Matrix: Selecting the Right Workflow

Figure 1: Operational workflow for 3-O-methyl sugar identification.[1][2][3] The "Critical Decision" at the reduction step determines the ability to distinguish positional isomers.

Protocol A: GC-MS with Deuterium Labeling (The Gold Standard)

Objective: Unambiguous identification of 3-O-methyl sugars by breaking molecular symmetry during the alditol acetate synthesis.

The Mechanism of Symmetry Breaking

Standard reduction with NaBH₄ converts the aldehyde (C1) to a primary alcohol. For galactose derivatives, this creates a symmetric molecule where C1 and C6 are chemically equivalent, making 3-O-methyl and 4-O-methyl isomers indistinguishable.[1][2]

  • Solution: Reducing with NaBD₄ introduces a deuterium at C1.

  • Result: C1 becomes CHD-OAc (Mass 74) while C6 remains CH₂-OAc (Mass 73). The molecule is no longer symmetric, and the mass spectrum shifts predictably.

Step-by-Step Methodology
Reagents
  • Hydrolysis: 2M Trifluoroacetic acid (TFA).

  • Reduction: Sodium Borodeuteride (NaBD₄) (98%+ D), 1M Ammonia.[1]

  • Acetylation: Acetic Anhydride, Pyridine.[1]

Workflow
  • Hydrolysis:

    • Dissolve 0.5 mg sample in 500 µL 2M TFA.

    • Heat at 121°C for 90 mins.

    • Evaporate to dryness under N₂ stream (add isopropanol to remove residual acid).

  • Deuterium Reduction (The Critical Step):

    • Redissolve residue in 200 µL 1M NH₄OH.

    • Add 200 µL of 10 mg/mL NaBD₄ in 1M NH₄OH.

    • Incubate at Room Temp for 2 hours.

    • Note: This tags C1 with a Deuterium atom.

    • Quench with glacial acetic acid until bubbling stops. Evaporate to dryness with methanol (3x) to remove borate complexes.

  • Peracetylation:

    • Add 100 µL Pyridine and 100 µL Acetic Anhydride.

    • Heat at 100°C for 30 mins.

    • Extract with Chloroform/Water. Inject the Chloroform layer into GC-MS.

Data Interpretation: The "Shift" Rule

When analyzing the mass spectrum of a 3-O-methyl hexitol acetate (Deuterated at C1), look for these diagnostic cleavages:

Fragment TypeCleavage SiteStandard Mass (NaBH4)Deuterated Mass (NaBD4)Diagnostic Logic
Top Fragment C1-C2m/z 145m/z 146 Includes C1 (Deuterated)
Top Fragment C2-C3m/z 189m/z 190 Includes C1 (D) + C3 (OMe)
Base Peak C3-C4m/z 129m/z 129No C1 involved

Validation Check: If you observe m/z 190, you have confirmed the 3-O-methyl position relative to the deuterated C1. If you observe m/z 189, the methyl is likely at C4 (or the molecule was not deuterated).

Protocol B: LC-MS/MS (HILIC Separation)

Objective: Analysis of free 3-O-methyl sugars (e.g., metabolic tracers) without derivatization.[1]

Chromatographic Strategy

Reverse-phase (C18) columns cannot retain these polar sugars.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column Selection: Zwitterionic (Z-HILIC) or Amide-functionalized columns are superior for separating methylated isomers.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 60% B over 20 mins.

MS/MS Transitions (MRM)

For 3-O-Methylglucose (Precursor [M-H]⁻ m/z 193.07):

  • Quantifier: 193.0 → 103.0 (Cross-ring cleavage).

  • Qualifier: 193.0 → 71.0 (Fragmentation of the methoxy tail).

  • Note: 3-O-methylglucose elutes earlier than endogenous glucose on Amide HILIC columns due to the loss of a hydrogen bond donor at C3.

Protocol C: NMR Spectroscopy (Structural Anchor)

Objective: Absolute structural confirmation when sample quantity permits (>1 mg).[1]

NMR provides the only non-destructive proof of methylation site.

  • 1H NMR (D₂O):

    • Look for the sharp singlet of the methoxy group (-OCH₃) at δ 3.40–3.65 ppm .

    • The anomeric proton (H1) doublet will split due to α/β equilibrium (approx 5.2 ppm for α, 4.6 ppm for β).

  • 13C NMR:

    • Diagnostic Shift: The carbon carrying the methoxy group (C3) will show a significant downfield shift (~10 ppm) compared to the native sugar.

    • Expected C3 Shift: ~83-85 ppm (vs ~73 ppm in native glucose).[1]

Visualization of Fragmentation Logic

Figure 2: Fragmentation logic for a NaBD4-reduced 3-O-methyl sugar. Note the m/z 190 diagnostic ion which distinguishes it from non-deuterated or differently substituted isomers.

Comparative Data Summary

FeatureGC-MS (Alditol Acetates)LC-MS/MS (HILIC)NMR (1H/13C)
Sensitivity High (Picomole range)Very High (Femtomole range)Low (Micromole range)
Isomer Resolution Excellent (with NaBD4)Good (Column dependent)Definitive
Sample Prep High (Hydrolysis + Deriv.)[1]Low (Dilute & Shoot)Minimal (D2O dissolve)
Primary Use Linkage & CompositionMetabolic TracingStructural Proof

References

  • Ciucanu, I. & Kerek, F. (1984).[1] A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217.[1] Link[1]

  • Vetter, W. et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses. Separations, 7(3),[1][4] 42. Link[1]

  • Koley, S. et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars. Journal of Experimental Botany, 73(10). Link[1]

  • PubChem. (2024). 3-O-Methylglucose Compound Summary. Link[1]

Sources

Application Note: High-Resolution Quantification of 3-O-Methylhexopyranose in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quantification of 3-O-Methylhexopyranose species—specifically 3-O-methyl-D-glucose (3-OMG) —is a critical assay in metabolic disease research and drug development. Unlike native glucose, 3-OMG is transported into cells via GLUT transporters but is not metabolized by hexokinase. This unique property makes it the "gold standard" non-metabolizable tracer for assessing glucose uptake rates in vivo and in vitro.

However, accurate quantification in complex mixtures (plasma, tissue homogenates, fermentation broths) is plagued by two challenges:

  • Isobaric Interference: Distinguishing 3-OMG from other methylated hexose isomers (e.g., 4-O-methylgalactose).

  • Matrix Suppression: The high polarity of sugars leads to ion suppression in Electrospray Ionization (ESI).

This guide presents two validated protocols: a high-throughput HILIC-MS/MS method for pharmacokinetic (PK) studies and a high-specificity GC-MS method for metabolic flux analysis.

Decision Matrix: Selecting the Right Workflow

Before beginning, researchers must classify their sample type to select the appropriate extraction and detection strategy.

WorkflowDecision Start START: Sample Type BioFluid Biofluid (Plasma/Media) Target: Free 3-OMG Start->BioFluid SolidTissue Tissue/Polysaccharide Target: Structural Methyl-Sugars Start->SolidTissue Precipitation Protein Precipitation (Acetonitrile/MeOH 3:1) BioFluid->Precipitation Hydrolysis Acid Hydrolysis (2M TFA, 120°C, 1h) SolidTissue->Hydrolysis Release Monomers Hydrolysis->Precipitation Neutralize & Clean Decision Throughput vs. Specificity? Precipitation->Decision LCMS Method A: HILIC-MS/MS (High Throughput, PK Studies) Decision->LCMS High Volume (>50 samples) GCMS Method B: GC-MS (MO-TMS) (High Specificity, Isomer ID) Decision->GCMS Isomer Resolution Required

Figure 1: Decision tree for selecting the analytical workflow based on sample origin and data requirements.

Sample Preparation Protocols

Internal Standard Spiking (Critical)

Sugars are notorious for variable ionization efficiency. You must use an internal standard (IS) introduced at the very first step.

  • Recommended IS: 3-O-Methyl-D-glucose-1-13C or 3-O-Methyl-D-glucose-d3.

  • Alternative IS: 2-Deoxy-D-glucose (only if 2-DG is not an analyte of interest).

Protocol: Protein Precipitation (Plasma/Media)
  • Aliquot 50 µL of sample into a 1.5 mL tube.

  • Add 10 µL of Internal Standard solution (10 µg/mL in water).

  • Add 200 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol 75:25 v/v).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh vial.

    • For LC-MS: Inject directly or dilute 1:1 with water.

    • For GC-MS: Evaporate to dryness under nitrogen stream.

Method A: HILIC-MS/MS (High Throughput)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar sugars without derivatization. It is the preferred method for drug development and PK studies due to speed.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why? Amide columns provide superior retention for methylated sugars compared to standard silica HILIC phases and operate well at high pH, which enhances ionization of sugars [1].

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile + 10 mM Ammonium Acetate (pH 9.0).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-6 min: 95% -> 60% B (Linear ramp)

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative)

3-O-Methylglucose (


) ionizes best in negative mode as the deprotonated ion 

or the chloride adduct

.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
3-O-Methylglucose 193.1

101.018Quantifier
3-O-Methylglucose 193.1

71.022Qualifier
IS (13C-3-OMG) 194.1

102.018Internal Std

Note: If sensitivity in negative mode is low on your instrument, consider post-column addition of chloroform to drive


 adduct formation (

229).

Method B: GC-MS (High Specificity)

Gas Chromatography requires derivatization to make the sugars volatile. The Methoxime-TMS (MO-TMS) method is selected here over Alditol Acetates because it preserves the ring structure information and is milder, though it produces two peaks (syn/anti) per sugar [2].

Derivatization Protocol (MO-TMS)
  • Dry: Evaporate the supernatant from Section 3.2 to complete dryness (critical: moisture kills the reaction).

  • Oximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).

    • Action: Protects the aldehyde group, preventing ring opening/closing during silylation.

    • Incubate: 90 minutes at 30°C.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Action: Replaces hydroxyl hydrogens with TMS groups to increase volatility.

    • Incubate: 30 minutes at 37°C.

  • Analysis: Transfer to GC vial with glass insert. Inject 1 µL.

GC-MS Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Oven Program:

    • 80°C (hold 1 min)

    • Ramp 20°C/min to 180°C

    • Ramp 5°C/min to 250°C (Separation of isomers happens here)

    • Hold 5 min.

  • Detection: EI Source (70 eV).

  • SIM Mode: Monitor ions

    
     204 and 217 (characteristic sugar backbone fragments) and specific molecular ions for methylated species.
    

Validation & Troubleshooting

Performance Metrics
ParameterMethod A (LC-MS/MS)Method B (GC-MS)
LOD ~5-10 nM~50 nM
Linearity 0.05 - 100 µM0.5 - 500 µM
Run Time 10 min35 min
Isomer Separation Moderate (Co-elution possible)Excellent
Troubleshooting Guide
  • Issue: Double Peaks in GC-MS.

    • Cause: Incomplete oximation or natural syn/anti isomer formation.

    • Solution: Sum the areas of the two peaks for quantification. This is normal for MO-TMS derivatives [3].

  • Issue: Retetion Time Drift in LC-MS.

    • Cause: HILIC columns are sensitive to water content in the mobile phase.[1]

    • Solution: Ensure extensive equilibration (at least 20 column volumes) before the first injection. Keep the aqueous/organic ratio in the sample injection plug consistent (e.g., always inject samples in 75% Acetonitrile).

References

  • Waters Corporation. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. National Institutes of Health. [Link]

  • Shojaee-Moradie, F., et al. (1996).[2] Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. PubMed. [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS: Analytical challenges and methods. Restek Blog. [Link]

  • Oxford Academic. (2019). An efficient LC-MS method for isomer separation and detection of sugars. Frontiers in Plant Science. [Link]

Sources

high-performance liquid chromatography (HPLC) methods for 3-O-Methylhexopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Strategies for the Quantification of 3-O-Methylhexopyranose Isomers

Introduction & Scope

3-O-Methylhexopyranoses, most notably 3-O-Methyl-D-glucose (3-OMG) , are critical non-metabolizable carbohydrate tracers used to assess glucose transport (SGLT/GLUT systems) and intestinal absorption without the interference of glycolysis. Additionally, specific isomers like 3-O-methylgalactose act as chemotaxonomic markers in bacterial lipopolysaccharides (e.g., Mycobacterium, Rhizobium).

Analyzing these molecules presents a distinct challenge: they lack the chromophores required for standard UV detection and are often present in complex biological matrices (plasma, cell lysate) where resolution from native glucose is difficult.

This Application Note details two validated protocols:

  • HPAEC-PAD (Gold Standard): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][2][3] Best for high sensitivity and resolving isomers without derivatization.

  • PMP-HPLC-UV (Accessible Alternative): Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone.[4] Best for laboratories equipped with standard HPLC-UV/DAD systems.

Method A: HPAEC-PAD (The "Gold Standard")

Principle: At high pH (>12), the hydroxyl groups of carbohydrates ionize (pKₐ ~12-13), allowing separation as oxyanions on strong anion-exchange columns. Detection is achieved via Pulsed Amperometry on a gold electrode, which oxidizes the sugar backbone, providing femtomole-level sensitivity.

Instrumentation & Columns
  • System: Metal-free Ion Chromatography System (e.g., Dionex ICS-6000 or equivalent).

  • Column: Dionex CarboPac PA1 (4 × 250 mm) or PA20 (3 × 150 mm).

  • Guard Column: Matching Guard (PA1 or PA20).

  • Detector: Electrochemical Detector with Gold working electrode and Ag/AgCl reference electrode.

Reagents & Eluent Preparation
  • Water: 18.2 MΩ·cm deionized water, degassed (Critical to prevent carbonate formation).

  • 50% NaOH (w/w): Low-carbonate grade (e.g., Fisher Scientific or J.T. Baker).[5]

  • Eluent A: 200 mM NaOH.

  • Eluent B: Water.[2][6][7]

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH (for column cleaning).

HPAEC-PAD Protocol
  • Eluent Generation: It is highly recommended to use an Eluent Generator (KOH cartridge) if available to ensure carbonate-free background. If mixing manually, keep eluents under helium or nitrogen blanket.

  • Flow Rate: 1.0 mL/min (PA1) or 0.5 mL/min (PA20).

  • Temperature: 30°C.

  • Injection Volume: 10–25 µL.

  • Gradient Program (Standard PA1):

Time (min)% Eluent A (200mM NaOH)% Eluent B (Water)% Eluent C (NaOAc)Condition
0.08920Equilibration (16 mM NaOH)
20.08920Isocratic Separation
20.110000Wash (High pH)
25.050050Strong Wash (Acetate)
30.08920Re-equilibration

Note: 3-O-methylglucose typically elutes slightly earlier than native Glucose due to the loss of the acidic C3-hydroxyl group, reducing its retention time.

Waveform Settings (Standard Quadruple Potential)
  • E1 (Detection): +0.10 V (0.00–0.40 s)

  • E2 (Oxidation): +2.00 V (0.41–0.42 s)

  • E3 (Reduction): +0.60 V (0.43 s)

  • E4 (Reduction): -0.10 V (0.44–0.50 s)

Method B: PMP-Derivatization HPLC-UV (The "Accessible" Protocol)

Principle: Since methylated sugars lack UV absorbance, they are reacted with PMP (1-phenyl-3-methyl-5-pyrazolone) under basic conditions. Two PMP molecules condense with the aldehyde (reducing end) of the sugar to form a bis-PMP derivative that absorbs strongly at 245 nm.

Reaction Chemistry Workflow

PMP_Reaction Start 3-O-Methylhexose (Reducing Sugar) Complex Intermediate Schiff Base Start->Complex Condensation (70°C, 60 min) Reagent PMP Reagent (Excess) Reagent->Complex Base NaOH (0.3M) Catalyst Base->Complex Product Bis-PMP-3-OMG (UV Active @ 245nm) Complex->Product Michael Addition (2nd PMP molecule)

Figure 1: Mechanism of PMP derivatization. The reaction targets the C1 aldehyde, tagging the molecule with two UV-absorbing rings.

Derivatization Protocol
  • Sample Prep: Mix 100 µL of sample (aqueous) with 100 µL of 0.3 M NaOH.

  • Reagent Addition: Add 100 µL of 0.5 M PMP (dissolved in Methanol).

  • Incubation: Heat at 70°C for 60 minutes . (Do not exceed 70°C to prevent degradation of methylated species).

  • Neutralization: Cool to room temp. Add 100 µL of 0.3 M HCl to neutralize pH (~7.0).

  • Extraction (Critical): Add 1 mL Chloroform. Vortex vigorously. Centrifuge. Discard the bottom (organic) layer which contains excess PMP reagent. Repeat chloroform extraction 2–3 times until the organic layer is clear.

  • Final Prep: Filter the top aqueous layer (containing the sugar derivatives) through a 0.22 µm filter before injection.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 6.0) or Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm.[4]

  • Gradient:

    • 0–10 min: 15% B to 20% B

    • 10–30 min: 20% B to 25% B (Separation of Glucose and 3-OMG occurs here)

    • 30–35 min: 25% B to 50% B (Wash)

Separation Logic: The methyl group on 3-OMG makes it more hydrophobic than native glucose. Therefore, 3-OMG-PMP elutes AFTER Glucose-PMP on a C18 column.

Comparative Data & Validation

ParameterMethod A: HPAEC-PADMethod B: PMP-HPLC-UV
LOD (Limit of Detection) 1–10 pmol (High Sensitivity)50–100 pmol (Moderate Sensitivity)
Linearity (R²) > 0.999 (0.1 – 100 µM)> 0.995 (5 – 500 µM)
Sample Matrix Tolerates high salt (with diverter valve)Requires extraction/desalting
Selectivity Excellent for isomers (Epimers)Good (driven by hydrophobicity)
Major Disadvantage Carbonate contamination affects retentionLabor-intensive sample prep

Troubleshooting Guide

Issue: Loss of Resolution in HPAEC-PAD
  • Cause: Carbonate buildup on the column acting as a competing ion.

  • Fix: Flush column with 200 mM NaOH / 1 M NaOAc for 30 minutes. Ensure eluents are blanketted with Helium.

Issue: "Ghost Peaks" in PMP-HPLC
  • Cause: Incomplete extraction of excess PMP reagent.

  • Fix: Increase the number of chloroform extraction steps. Ensure the pH is neutral before extraction; if too basic, PMP remains in the aqueous phase.

Issue: Low Recovery of 3-OMG
  • Cause: 3-O-methylation can make the aldehyde less reactive or prone to steric hindrance during derivatization.

  • Fix: Increase reaction time to 90 minutes. Use 2-Deoxyglucose as an Internal Standard (IS) to correct for derivatization efficiency.

References

  • Dionex (Thermo Fisher Scientific). (2016). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).Link

  • M'boungou, G. J., Wang, X., & Liu, X. (2010).[4] The assay of the 3-O-methyl-D-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography.[4] Chinese Journal of Clinical Pharmacology and Therapeutics, 15(11), 1245-1250.[4] Link

  • Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone.[8] Analytical Biochemistry, 180(2), 351-357. Link

  • Hotchkiss, A. T., & Hicks, K. B. (1990). Analysis of oligogalacturonic acids with high-performance anion-exchange chromatography using a pulsed amperometric detector. Analytical Biochemistry, 184(2), 200-206. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-O-Methylhexopyranose

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Avoiding Byproducts

Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-O-Methylhexopyranose. The inherent challenge in carbohydrate chemistry lies in discriminating between multiple hydroxyl groups of similar reactivity. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, minimize byproduct formation, and achieve high yields of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of 3-O-Methylhexopyranose.

Q1: My synthesis is yielding a complex mixture of methylated products instead of pure 3-O-Methylhexopyranose. What is the primary cause?

A: The most common reason for a lack of selectivity is the direct methylation of an unprotected or insufficiently protected hexopyranose. A typical hexopyranose (like glucose or mannose) has four secondary hydroxyls (at C1, C2, C3, C4) and one primary hydroxyl (at C6). Their reactivities are often quite similar, leading to a statistical mixture of mono-, di-, tri-, and even fully methylated products. Achieving regioselectivity at the C3 position is impossible without a robust protecting group strategy.[1][2]

Q2: What are the most common byproducts I should be looking for?

A: The byproduct profile depends on your specific reaction strategy, but typically includes:

  • Other Regioisomers: 2-O-methyl, 4-O-methyl, and 6-O-methyl isomers are common if those positions are not adequately blocked. The primary C6 hydroxyl is generally the most reactive, making 6-O-methylation a frequent byproduct in poorly designed syntheses.[1]

  • Over-methylated Products: Di- and tri-methylated species (e.g., 2,3-di-O-methyl or 3,6-di-O-methyl) will form if more than one hydroxyl group is available during the methylation step.[3][4]

  • Anomeric Mixtures (α and β): If the anomeric hydroxyl group (C1) is not protected as a stable glycoside prior to methylation, you will likely form a mixture of α and β anomers of your target product, which can be difficult to separate.[5][6]

  • Starting Material: Incomplete reaction will leave unmethylated, partially protected starting material in your final mixture.

Q3: How can I definitively ensure that methylation occurs only at the C3 position?

A: The key is a sequential and orthogonal protecting group strategy that leaves the C3 hydroxyl as the only free hydroxyl group available for reaction. A classic and effective strategy involves three sequential protection steps before the final methylation:

  • Anomeric Protection: Protect the C1 hydroxyl, typically by converting the sugar into a methyl glycoside.[7]

  • 4,6-Hydroxyl Protection: Simultaneously protect the C4 and C6 hydroxyls, often by forming a benzylidene acetal.[1][8]

  • 2-Hydroxyl Protection: Selectively protect the C2 hydroxyl. The C2 hydroxyl's reactivity is often distinct from C3 due to its proximity to the anomeric center, allowing for its selective protection.[1]

Only after these three steps is the molecule ready for the methylation of the now-isolated C3 hydroxyl.

Q4: Why is protecting the anomeric (C1) position so critical at the outset?

A: The anomeric hydroxyl is part of a hemiacetal functionality, making it uniquely reactive compared to the other alcohol groups.[1][9] Leaving it unprotected can lead to several issues:

  • Anomerization: The equilibrium between α and β anomers can complicate your reaction and purification.

  • Glycosylation Byproducts: The anomeric hydroxyl can react with other sugar molecules under certain conditions.

  • Instability: The hemiacetal can open to the acyclic aldehyde form, which can lead to undesired side reactions. By converting it to a stable methyl glycoside (an acetal) via Fischer glycosidation, you lock the ring structure and prevent these side reactions, simplifying the subsequent steps.[5][7]

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed solutions to specific experimental problems, complete with workflows, mechanistic diagrams, and data tables.

Guide 1: Issue - Poor Regioselectivity and Isomeric Byproducts

Root Cause Analysis: This issue stems directly from an inadequate protecting group strategy, leaving multiple hydroxyl groups exposed to the methylating agent. The subtle differences in hydroxyl reactivity are insufficient for selective methylation without protection.

Solution: The Orthogonal Protection Workflow

The most reliable solution is to follow a validated, multi-step protection sequence. The workflow below outlines a common and effective strategy for isolating the C3-OH of a glucose derivative.

G cluster_0 Protection Sequence cluster_1 Core Reaction cluster_2 Deprotection & Final Product Start D-Glucose Step1 Anomeric Protection (e.g., MeOH, H+) Start->Step1 Step2 4,6-Acetal Protection (e.g., Benzaldehyde dimethyl acetal, CSA) Step1->Step2 Step3 Selective 2-O-Protection (e.g., Benzoyl chloride, Pyridine) Step2->Step3 Methylation 3-O-Methylation (e.g., NaH, MeI) Step3->Methylation Deprotection Global Deprotection (e.g., H2, Pd/C; NaOMe) Methylation->Deprotection End 3-O-Methyl-D-Glucose Deprotection->End

Caption: Orthogonal protection workflow for 3-O-methylation.

Guide 2: Issue - Over-methylation or Incomplete Reaction

Root Cause Analysis: These problems relate to the conditions of the methylation step itself, which is typically a Williamson ether synthesis.[10][11] Over-methylation suggests a breakdown of a protecting group, while an incomplete reaction points to issues with reagents, stoichiometry, or reaction conditions.

Mechanism: The Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism. A strong base is required to deprotonate the alcohol to form a potent nucleophile (the alkoxide), which then attacks the methylating agent (e.g., methyl iodide).

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Pyranose-3-OH RO- Pyranose-3-O⁻ Na⁺ ROH->RO- + NaH Base NaH H2 H₂ (gas) RO-->H2 byproduct RO-2 Pyranose-3-O⁻ Product Pyranose-3-OCH₃ RO-2->Product + CH₃-I MeI CH₃-I I- I⁻ Product->I- byproduct

Caption: Mechanism of Williamson ether synthesis for 3-O-methylation.

Troubleshooting Reaction Conditions:

Consult the table below to optimize your methylation reaction. It is critical to use an anhydrous aprotic solvent to prevent quenching the base and alkoxide.

ParameterRecommended ConditionRationale & Troubleshooting Notes
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is ideal. Use of weaker bases may result in incomplete deprotonation and low yield. Ensure the NaH is fresh (stored under mineral oil) as it can be deactivated by moisture.[12]
Methylating Agent Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)MeI is highly reactive. DMS is also effective but more toxic. Use a slight excess (1.1-1.5 eq.) to drive the reaction to completion. A large excess can promote side reactions if any other nucleophilic sites are present.
Stoichiometry (Base) 1.1 - 1.2 equivalentsA slight excess of base ensures full deprotonation of the C3-OH. Insufficient base is a common cause of incomplete reactions.
Solvent Anhydrous DMF or THFThe solvent must be completely dry. Any water will react with NaH, reducing its effectiveness and lowering the yield.[12]
Temperature 0 °C to Room TempThe initial deprotonation should be done at 0 °C to control the exothermic reaction and hydrogen gas evolution. The SN2 reaction can then proceed at room temperature. Higher temperatures may degrade the protecting groups.
Reaction Time 2 - 12 hoursMonitor by TLC. The disappearance of the starting material indicates completion. Prolonged reaction times are generally not necessary and increase the risk of side reactions.

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of Methyl 3-O-methyl-α-D-glucopyranoside, integrating the strategies discussed above.

Protocol: Regioselective Synthesis of Methyl 3-O-Methyl-α-D-glucopyranoside

Step A: Synthesis of Methyl α-D-glucopyranoside (Anomeric Protection)

  • Suspend D-glucose (1 eq.) in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., acetyl chloride, dropwise, or Dowex 50WX8 resin).

  • Reflux the mixture until the D-glucose has completely dissolved and TLC analysis shows the formation of a new, less polar spot.

  • Neutralize the acid (e.g., with sodium bicarbonate or by filtering off the resin).

  • Concentrate the solution under reduced pressure. The resulting syrup or solid can often be used without further purification or can be recrystallized from methanol/ethanol.

Step B: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Dissolve the Methyl α-D-glucopyranoside (1 eq.) from Step A in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under vacuum to remove the methanol byproduct, driving the reaction to completion.

  • Monitor by TLC. Upon completion, cool the reaction and quench with triethylamine.

  • Precipitate the product by pouring the reaction mixture into a vigorously stirred ice-water mixture.

  • Collect the white solid by filtration, wash with cold water, and dry. This product is often pure enough for the next step.

Step C: Selective Benzoylation of the C2-Hydroxyl

  • Dissolve the product from Step B (1 eq.) in a cold (0 °C) solution of anhydrous pyridine and dichloromethane (DCM).

  • Slowly add benzoyl chloride (1.0 eq.) dropwise. Using exact stoichiometry is key for selectivity. The C2-OH is generally more reactive than the C3-OH.

  • Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor closely by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the 2-O-benzoyl product.

Step D: Methylation of the C3-Hydroxyl

  • Dissolve the 2-O-benzoyl product from Step C (1 eq.) in anhydrous THF or DMF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30-60 minutes at 0 °C.

  • Add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates full conversion.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step E: Global Deprotection

  • Saponification (Benzoyl Removal): Dissolve the methylated product from Step D in methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature until the benzoyl group is cleaved (monitor by TLC). Neutralize with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

  • Hydrogenolysis (Benzylidene Removal): Dissolve the resulting product in methanol or ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzylidene group is removed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The final product, Methyl 3-O-methyl-α-D-glucopyranoside, can be purified by column chromatography or crystallization.

References

  • Binkley, R. W. (1988). Modern Carbohydrate Chemistry. Marcel Dekker, Inc. [Link: Not available directly, textbook reference]
  • Misaki, A., & Goldstein, I. J. (1977). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Carbohydrate Research, 59(1), 195-203. [Link]

  • Lemieux, R. U., Bishop, C. T., & Pelletier, G. A. (1956). SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Canadian Journal of Chemistry, 34(10), 1365-1373. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 20.5: Derivatives of Glucose. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Stauch, T., & Varki, A. (2011). The dependence of pyranose ring puckering on anomeric configuration: methyl idopyranosides. Glycobiology, 21(9), 1226-1236. [Link]

  • Osborn, H. M., & Brome, V. A. (2001). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. Carbohydrate Research, 332(2), 157-166. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • van der Vorm, S., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition). [Link]

  • Wang, C. C., Kulkarni, S. S., Lee, J. C., Luo, S. Y., & Hung, S. C. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(1), 97-113. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Jeffrey, G. A., & Takagi, S. (1978). Anomeric bond-character in the pyranose sugars. Acta Crystallographica Section B, 34(3), 833-837. [Link]

Sources

Technical Support Center: 3-O-Methylhexopyranose Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Stability Issues under Acidic Conditions Ticket ID: T-3OMG-ACID-001 Assigned Specialist: Senior Application Scientist

The Core Mechanism: Why is my sample degrading?

A common misconception is that the "instability" of 3-O-Methylhexopyranose (e.g., 3-O-Methylglucose, 3-O-Methylgalactose) in acid is due to the loss of the methyl group (demethylation). This is incorrect. The methyl ether bond at the C-3 position is chemically robust and generally requires harsh reagents (like boron tribromide or hydroiodic acid) to cleave.

If you are observing sample loss, discoloration, or poor recovery during acidic hydrolysis, the culprit is almost certainly acid-catalyzed dehydration of the sugar ring , not demethylation.

The Degradation Pathway

Under acidic conditions (e.g., H₂SO₄, TFA), monosaccharides undergo dehydration to form furan derivatives. For a hexose like 3-O-Methylglucose, the endpoint is 5-(Hydroxymethyl)furfural (HMF) . This reaction is time, temperature, and pH-dependent.

Visualizing the Failure Mode

The following diagram illustrates the "Goldilocks Zone" you must target: sufficient energy to cleave the polymer (Hydrolysis) but insufficient energy to destroy the monomer (Dehydration).

G Polymer Methylated Polysaccharide Monomer 3-O-Methylhexose (Target Analyte) Polymer->Monomer Acid Hydrolysis (Desired) Intermed Enediol Intermediate Monomer->Intermed Over-exposure (Acid/Heat) HMF 5-HMF (Degradation) Intermed->HMF Dehydration (-3 H₂O) Levulinic Levulinic Acid + Formic Acid HMF->Levulinic Rehydration

Figure 1: The Acid Degradation Pathway. The target analyte (Green) is an intermediate state. Prolonged exposure pushes the equilibrium toward HMF (Red).

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to identify the specific cause of your stability issue.

Symptom Probable Cause Diagnostic Check Corrective Action
Sample turns brown/black Charring (HMF formation) Check absorbance at 280 nm (HMF absorbs UV).Reduce acid concentration (e.g., switch from 72% H₂SO₄ to 2M TFA). Reduce temp to <100°C.
Low Recovery (<50%) Incomplete Hydrolysis Are you analyzing a polymer?Increase time or use a step-wise hydrolysis (Pre-solubilization).
Multiple Peaks (GC/HPLC) Anomerization Do the peaks have identical mass spectra?Normal behavior. 3-O-Me-sugars mutarotate (

).[1] Reduce to alditols before analysis.
Retention Time Shift Incomplete Derivatization Is the -OH at C1 silylated/acetylated?Ensure anhydrous conditions.[2] Water kills silylation reagents (BSTFA/HMDS).
Signal Loss on Evaporation Volatility/Sublimation Are you drying down TFA solutions?Do not dry to complete dryness under high vacuum if using volatile derivatives. Use N₂ stream.
Interactive Workflow: Solving Low Recovery

Troubleshooting Start Issue: Low Recovery of 3-O-Methylhexose CheckColor Is the hydrolysate dark/brown? Start->CheckColor YesColor YES: Degradation CheckColor->YesColor Charring NoColor NO: Separation/Chem CheckColor->NoColor Clear ActionDegrade Reduce Acid Molarity Switch H2SO4 -> TFA Check Temp < 100°C YesColor->ActionDegrade CheckPeaks Are there multiple split peaks? NoColor->CheckPeaks YesPeaks Anomerization Issue CheckPeaks->YesPeaks Yes NoPeaks Derivatization Failure CheckPeaks->NoPeaks No ActionAnomer Switch to Alditol Acetate Method (Reduces C1 Carbonyl) YesPeaks->ActionAnomer ActionDeriv Check Moisture Content Re-dry sample Fresh Silylation Reagent NoPeaks->ActionDeriv

Figure 2: Logic flow for diagnosing recovery issues. Distinguishes between chemical degradation and analytical artifacts.

Validated Protocols

Protocol A: Optimized TFA Hydrolysis (The "Safe" Method)

Recommended for releasing 3-O-Methylhexose from plant cell walls or bacterial polysaccharides without inducing HMF formation.

Rationale: Trifluoroacetic acid (TFA) is volatile and can be removed by evaporation, unlike H₂SO₄ which requires neutralization (creating salts that interfere with GC/HPLC).

  • Preparation: Weigh 1–5 mg of sample into a screw-cap Pyrex tube.

  • Solubilization: Add 0.5 mL of 2 M TFA .

    • Note: If the sample is crystalline cellulose-rich, a pre-treatment with 72% H₂SO₄ (1 hr, RT) may be necessary, but for methylated sugars, this is risky. Stick to TFA if possible.

  • Hydrolysis: Flush tube with Nitrogen (N₂) to remove oxygen (prevents oxidative degradation). Cap tightly.

  • Incubation: Heat at 100°C for 2–4 hours .

    • Critical Control Point: Do not exceed 120°C. 3-O-methyl sugars degrade 3x faster at 120°C than at 100°C.

  • Termination: Cool to room temperature immediately.

  • Removal of Acid: Evaporate TFA under a stream of N₂ at 40°C. Add isopropanol (2 x 0.5 mL) and re-evaporate to co-distill trace acid.

Protocol B: Alditol Acetate Derivatization (Solving the "Split Peak" Issue)

Recommended for GC-MS quantification. Converts the sugar to an open-chain polyol, eliminating alpha/beta anomers.

  • Reduction: Dissolve dried hydrolysate (from Protocol A) in 0.5 mL 1M NH₄OH containing 10 mg/mL Sodium Borohydride (NaBH₄) . Incubate 1 hr at RT.

    • Mechanism:[3][4] Reduces the aldehyde at C1 to an alcohol, destroying the ring and preventing anomerization.

  • Neutralization: Add Glacial Acetic Acid dropwise until bubbling stops (destroys excess borohydride).

  • Acetylation: Add 0.5 mL Acetic Anhydride and 0.5 mL Pyridine. Heat at 100°C for 20 mins.

  • Extraction: Extract with Dichloromethane (DCM) and water. Inject the DCM layer into GC-MS.

Frequently Asked Questions (FAQs)

Q: Does the 3-O-methyl group make the sugar more stable than glucose? A: Generally, no. While the methyl ether is stable, the sugar ring itself is slightly more prone to acid degradation than unsubstituted glucose due to electronic effects facilitating the formation of the oxonium ion intermediate. However, for practical purposes in 2M TFA, their stability profiles are comparable.

Q: I see two peaks for 3-O-Methylglucose in my chromatogram. Is my column broken? A: No. In solution, 3-O-Methylglucose exists in equilibrium between the


-pyranose (~40%) and 

-pyranose (~60%) forms. Unless you perform a reduction step (Protocol B), chromatographic methods will often resolve these as two distinct peaks.

Q: Can I use H₂SO₄ instead of TFA? A: Yes, but you must neutralize it (e.g., with Barium Carbonate) before analysis. H₂SO₄ cannot be evaporated. If you concentrate a sample containing H₂SO₄, the acid concentration rises exponentially as water evaporates, instantly charring the sugar to HMF.

Q: My standard recovery is 95%, but my sample recovery is 20%. Why? A: This suggests physical entrapment or incomplete hydrolysis of the polymer matrix, rather than chemical instability of the monomer. The 3-O-methyl group might be involved in complex lignocellulosic bonds that require longer hydrolysis times. Caution: Longer times increase the risk of HMF formation.

References

  • Saeman, J. F. (1945).[5] Kinetics of the hydrolysis of wood sugars. Industrial & Engineering Chemistry, 37(1), 43-52.

  • Albersheim, P., et al. (1967). A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography.[6] Carbohydrate Research, 5(3), 340-345.

  • Sokolov, T., et al. (2020). 5-Hydroxymethylfurfural (HMF) Synthesis from Monosaccharides by a Biphasic Reaction System.[7][8] ACS Omega, 5(17).

  • Pettit, A., et al. (2018). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses. MDPI Plants, 7(4), 86.

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Technical Guide.

Sources

Technical Support Center: Scaling Up 3-O-Methylhexopyranose Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 3-O-Methylhexopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important carbohydrate derivative. As a non-metabolizable glucose analog, 3-O-Methyl-D-glucopyranose is a crucial tool for studying glucose transport mechanisms.[1]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-O-Methylhexopyranose, providing potential causes and actionable solutions.

Synthesis & Reaction Optimization

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-O-Methylhexopyranose can stem from several factors, primarily related to incomplete reactions, side product formation, or degradation of the product. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor reagent activity. Glycosylation and methylation reactions can be sensitive to temperature, with excessively low temperatures leading to sluggish reactions.[2]

    • Solution:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation.

      • Reagent Quality: Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., sodium hydride) are fresh and of high purity. Moisture can quench the base, so anhydrous conditions are critical.

  • Side Product Formation:

    • Cause: The presence of multiple hydroxyl groups on the hexopyranose ring makes regioselectivity a significant challenge. Methylation can occur at other positions, leading to a mixture of isomers.[3]

    • Solution:

      • Protecting Group Strategy: The most effective way to ensure regioselectivity is through the use of protecting groups. A common strategy involves protecting the C1, C2, C4, and C6 hydroxyl groups, leaving the C3 hydroxyl group available for methylation.[4][5]

      • Stoichiometry of Reagents: Carefully control the stoichiometry of the methylating agent. An excess can lead to over-methylation, while too little will result in an incomplete reaction.

  • Product Degradation:

    • Cause: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases during workup or deprotection, can lead to the degradation of the desired product.

    • Solution:

      • Mild Reaction Conditions: Employ the mildest effective reaction conditions.

      • Careful Workup: Neutralize the reaction mixture carefully and avoid excessive exposure to extreme pH levels.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating a mixture of products. How can I identify and minimize these side products?

Answer:

The formation of multiple products is a common challenge in carbohydrate chemistry due to the similar reactivity of the different hydroxyl groups.

  • Identification of Side Products:

    • The most common side products are other O-methylated isomers (e.g., 2-O-methyl, 4-O-methyl, 6-O-methyl derivatives) and di- or tri-methylated products.

    • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for identifying the structure of these byproducts.[6] HPLC can also be used to separate and quantify the different isomers.[7]

  • Minimizing Side Products:

    • Regioselective Synthesis: As mentioned previously, a robust protecting group strategy is the most reliable way to minimize the formation of isomeric byproducts.[5][8] The choice of protecting groups is critical and depends on their stability under the reaction conditions and the ease of their removal.[9]

    • Controlled Addition of Reagents: Add the methylating agent slowly and at a controlled temperature to minimize localized areas of high concentration, which can lead to over-methylation.

Purification Challenges

Question: I am struggling to separate 3-O-Methylhexopyranose from the unreacted starting material and other methylated isomers. What purification strategies do you recommend?

Answer:

The purification of partially methylated sugars can be challenging due to their similar polarities.

  • Chromatography:

    • Normal-Phase Chromatography: Silica gel column chromatography is a common method for purifying protected carbohydrates. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.[7]

    • Reverse-Phase Chromatography: For unprotected (free hydroxyl) carbohydrates, C18 reverse-phase chromatography can be more effective.[7] A water/acetonitrile or water/methanol gradient is typically used.

    • Flash Chromatography: This technique can expedite the purification process compared to traditional gravity column chromatography.[7]

  • Crystallization: If the desired product is crystalline, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. This can be particularly useful for removing amorphous impurities.

Scaling Up Issues

Question: When moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis, what are the critical parameters I need to consider?

Answer:

Scaling up a chemical synthesis is not always a linear process and presents several challenges.[10][11][12][13][14]

  • Heat Transfer:

    • Problem: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, leading to temperature gradients and potential side reactions.

    • Solution: Ensure the pilot-scale reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.

  • Mass Transfer:

    • Problem: Inefficient mixing in a large reactor can lead to localized concentrations of reagents, resulting in side reactions and reduced yields.

    • Solution: The stirring mechanism (impeller type, speed) must be optimized for the larger volume to ensure homogeneity.

  • Reaction Time:

    • Problem: Reaction times may not scale linearly.

    • Solution: Monitor the reaction progress closely at the pilot scale to determine the optimal reaction time.

  • Workup and Isolation:

    • Problem: Procedures that are simple on a small scale, like extractions and filtrations, can become cumbersome and time-consuming at a larger scale.

    • Solution: Plan the workup and isolation procedures carefully, considering the equipment available at the pilot plant. For example, centrifugation may be more efficient than filtration for large volumes of solids.

  • Economic Considerations:

    • Problem: The cost of reagents, solvents, and energy becomes a significant factor at a larger scale.[15][16]

    • Solution: Optimize the synthesis for "atom economy" by minimizing the use of protecting groups and stoichiometric reagents where possible.[15][16] Consider solvent recycling to reduce costs and environmental impact.

Section 2: Frequently Asked Questions (FAQs)

What is the primary application of 3-O-Methylhexopyranose?

3-O-Methyl-D-glucopyranose is a non-metabolizable glucose analogue.[1] It is actively transported into cells by the same carriers as glucose but is not phosphorylated by hexokinase, the first step in glycolysis. This property makes it an invaluable tool for studying glucose transport systems in various cell types and tissues without the confounding effects of subsequent metabolism.[17]

What are the recommended storage and handling conditions for 3-O-Methylhexopyranose?

3-O-Methylhexopyranose is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. No special handling precautions are required beyond standard laboratory safety practices.

Which analytical techniques are most suitable for confirming the identity and purity of 3-O-Methylhexopyranose?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for confirming the structure of 3-O-Methylhexopyranose and identifying the position of the methyl group.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the addition of a single methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities.[6][7]

Is it possible to synthesize 3-O-Methylhexopyranose without using protecting groups?

While theoretically possible, achieving high regioselectivity for the 3-position without protecting groups is extremely challenging due to the similar reactivity of the other hydroxyl groups.[3] This would likely result in a complex mixture of methylated isomers, leading to very low yields of the desired product and a difficult purification process. Therefore, a protecting group strategy is highly recommended for an efficient and scalable synthesis.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 3-O-Methyl-D-glucopyranose via a Protecting Group Strategy

This protocol outlines a common multi-step synthesis involving the use of protecting groups to achieve regioselective methylation.

Step 1: Protection of D-glucose

  • Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose:

    • Suspend anhydrous D-glucose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or iodine).

    • Stir the mixture at room temperature until the D-glucose has dissolved and TLC analysis indicates the formation of the di-acetonide.

    • Neutralize the acid catalyst, filter, and concentrate the solution to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Step 2: Methylation of the 3-OH group

  • Dissolve the purified 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Cool the solution in an ice bath.

  • Add sodium hydride (NaH) portion-wise with stirring.

  • After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with methanol, followed by water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methylated product.

Step 3: Deprotection

  • Dissolve the methylated intermediate in an aqueous solution of a mild acid (e.g., acetic acid or trifluoroacetic acid).

  • Heat the mixture gently to hydrolyze the isopropylidene groups.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid and concentrate the solution.

  • Purify the final product, 3-O-Methyl-D-glucopyranose, by column chromatography or recrystallization.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: ProtectionStep 2: MethylationStep 3: Deprotection
Solvent Anhydrous AcetoneAnhydrous THF or DMFAqueous Acetic Acid
Key Reagents D-glucose, Acid catalystNaH, CH₃IMild Acid
Temperature Room Temperature0°C to Room Temperature40-60°C
Typical Reaction Time 12-24 hours8-16 hours4-8 hours
Expected Yield > 80%> 90%> 85%
Purification Method RecrystallizationColumn ChromatographyColumn Chromatography/Recrystallization

Section 4: Visualizations

Diagram 1: Synthetic Workflow for 3-O-Methylhexopyranose

G D_Glucose D-Glucose Protection Protection (Acetone, Acid Catalyst) D_Glucose->Protection Protected_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Protection->Protected_Glucose Methylation Methylation (NaH, CH₃I in THF) Protected_Glucose->Methylation Methylated_Intermediate Methylated Intermediate Methylation->Methylated_Intermediate Deprotection Deprotection (Aqueous Acid) Methylated_Intermediate->Deprotection Crude_Product Crude 3-O-Methylhexopyranose Deprotection->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure 3-O-Methylhexopyranose Purification->Final_Product

Caption: A typical synthetic workflow for producing 3-O-Methylhexopyranose.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Starting Material Remaining Complete Reaction Complete Check_Reaction_Completion->Complete No Starting Material Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality Incomplete->Optimize_Conditions Analyze_Side_Products Analyze Side Products (NMR/MS) Complete->Analyze_Side_Products Isomers Isomeric Byproducts Analyze_Side_Products->Isomers Multiple Spots/ Peaks Degradation Degradation Products Analyze_Side_Products->Degradation Baseline Smear/ Unidentified Products Improve_Selectivity Improve Selectivity: - Refine Protecting Group Strategy - Control Stoichiometry Isomers->Improve_Selectivity Milder_Conditions Use Milder Deprotection/ Workup Conditions Degradation->Milder_Conditions

Caption: A decision tree for troubleshooting low yields in synthesis.

References

  • Panova, M. V., Podvalnyy, N., Okun, E. L., & Kononov, L. (Year). Synthesis of 3,6-di-O-methyl-β-d-glucopyranose conjugates. Carbohydrate Research.
  • [Author(s) not specified]. (Year). SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Canadian Science Publishing. [Link]

  • [Author(s) not specified]. (Year). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. ResearchGate. [Link]

  • [Author(s) not specified]. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]

  • Khan, S. (2023). 6 tips to lower your blood sugar. MD Anderson Cancer Center. [Link]

  • [Author(s) not specified]. (Year). 3-O-methyl-D-glucose (CHEBI:73918). EMBL-EBI. [Link]

  • Newhouse, T., & Baran, P. S. (2011). The economies of synthesis. Chemical Society Reviews, 40(9), 4659-4688. [Link]

  • Sitompul, J. P., Lee, H. W., Kim, Y. C., & Chang, M. W. (2013). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. Journal of Engineering and Technological Sciences, 45(1), 12-26. [Link]

  • [Author(s) not specified]. (2015). Regioselective modification of unprotected glycosides. Chemical Communications. [Link]

  • [Author(s) not specified]. (Year). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. [Link]

  • [Author(s) not specified]. (Year). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • [Author(s) not specified]. (Year). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • [Author(s) not specified]. (Year). Mechanistic insights into the production of methyl lactate by catalytic conversion of carbohydrates on mesoporous Zr-SBA-15. ResearchGate. [Link]

  • Newhouse, T., & Baran, P. S. (2011). The economies of synthesis. ResearchGate. [Link]

  • Osborn, H. M., & Brome, V. A. (2001). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. Carbohydrate Research, 332(2), 157-166. [Link]

  • [Author(s) not specified]. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC - NIH. [Link]

  • [Author(s) not specified]. (Year). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. ITB Journal. [Link]

  • Ready, J. M. (Year). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • [Author(s) not specified]. (Year). Targeting hepatic glucose output in the treatment of type 2 diabetes. PMC - PubMed Central. [Link]

  • [Author(s) not specified]. (Year). Protein purification. Roche. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • [Author(s) not specified]. (Year). Sustainability Issues and Opportunities in the Sugar and Sugar-Bioproduct Industries. MDPI. [Link]

  • [Author(s) not specified]. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC - NIH. [Link]

  • [Author(s) not specified]. (Year). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. [Link]

  • [Author(s) not specified]. (Year). Process for purification of anastrozole.
  • [Author(s) not specified]. (Year). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. [Link]

  • [Author(s) not specified]. (Year). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • [Author(s) not specified]. (Year). AlphaFold Server. Google DeepMind.
  • [Author(s) not specified]. (2014). Challenges in industrial fermentation technology research. PubMed. [Link]

  • [Author(s) not specified]. (Year). HPLC methods for purity evaluation of man-made single-stranded RNAs. ResearchGate. [Link]

  • [Author(s) not specified]. (Year). How and why does aging occur? Updating evolutionary theory to meet a new era of data. Oxford Academic. [Link]

  • [Author(s) not specified]. (Year). Preparation of methyl glucosides.
  • [Author(s) not specified]. (Year). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • [Author(s) not specified]. (Year). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Wang, C. C. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(1), 97-113. [Link]

  • [Author(s) not specified]. (Year). Polyphenols in Sugar Beet Leaves: Composition, Variability, and Valorization Opportunities. MDPI. [Link]

  • [Author(s) not specified]. (Year). Scaling up from lab and pilot results to successful industrial plants. BUSS ChemTech AG. [Link]

  • [Author(s) not specified]. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Laird, T. (2013). Right First Time in (Fine-Chemical) Process Scale-up. Scientific Update. [Link]

  • [Author(s) not specified]. (Year). Glucose restriction causes the repositioning of H3K27me3 on repressed genes and enrichment of H3K4me3 on Slug target genes. ResearchGate. [Link]

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improving the efficiency of 3-O-Methylhexopyranose reactions in flow chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GlycoFlow Technical Support Center. Status: Operational | Senior Application Scientist: Active

This guide addresses the specific challenges of synthesizing 3-O-Methylhexopyranose derivatives using continuous flow chemistry. Unlike batch processing, where thermodynamic equilibrium often dictates product distribution, flow chemistry allows us to leverage kinetic control and enhanced heat/mass transfer to improve regioselectivity and yield.

Our focus is the methylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose), the industry-standard precursor for accessing the 3-position.

Part 1: The Core Protocol (Reference Workflow)

This protocol replaces the traditional slurry-based Sodium Hydride (NaH) batch method, which is notorious for clogging flow reactors, with a Packed Bed Reactor (PBR) approach using Silver Oxide (


) or a homogeneous base strategy.
Experimental Setup: The PBR Strategy
  • Objective: Selective methylation of the O-3 hydroxyl group.

  • Reactor Type: Packed Bed Reactor (PBR) containing solid

    
     or polymer-supported BEMP.
    
  • Reagents:

    • Feed A: Diacetone Glucose (0.5 M in anhydrous DMF/THF).

    • Feed B: Methyl Iodide (MeI) (1.5 equiv).

  • Temperature: 40°C (Controlled).

  • Pressure: 100 psi (to prevent solvent boiling and ensure plug flow).

Step-by-Step Methodology
  • Column Preparation: Pack a stainless steel column (Omnifit or similar) with active Silver Oxide (

    
    ). Ensure particle size is >50 µm to prevent backpressure spikes.
    
  • System Priming: Flush the system with anhydrous THF to remove moisture. Critical: Moisture deactivates the surface of the silver oxide.

  • Feed Mixing: Combine Feed A (Sugar) and Feed B (MeI) in a T-mixer before the column.

  • Reaction: Pump the combined stream through the heated PBR. The

    
     acts as both the base and the iodide scavenger, driving the reaction forward.
    
  • Quench: The output stream is passed through a back-pressure regulator (BPR) and collected into a flask containing aqueous ammonium chloride.

Part 2: Troubleshooting & FAQs
Category 1: Reactor Clogging & Solids Handling [1][2]

Q: I am using Sodium Hydride (NaH) as my base, and the reactor clogs within 5 minutes. How do I fix this? A: NaH is a heterogeneous dispersion that settles and aggregates in microchannels.

  • Immediate Fix: Switch to a Packed Bed Reactor (PBR) setup as described in the protocol above.

  • Alternative Fix (If NaH is mandatory): You must use an ultrasonic flow reactor . Sonic waves break up particle aggregates and keep the slurry suspended. Research by the Jensen/Buchwald groups demonstrates that ultrasound prevents bridging in channels <1 mm [1].

  • Chemical Fix: Switch to a soluble organic superbase like Phosphazene Base P4-t-Bu or LHMDS , though these require stricter moisture control.

Q: My backpressure is fluctuating wildly during the run. A: This indicates "channeling" in your packed bed or salt formation.

  • Diagnosis: If using MeI, the byproduct is AgI (precipitate). While AgI usually remains trapped in the bed, fines can migrate.

  • Solution: Install an inline filter (2 µm frit) after the PBR but before the BPR.

Category 2: Regioselectivity & Yield

Q: I am seeing significant dimethylation (over-methylation). Why? A: Over-methylation occurs when residence time is too long or local hot spots occur.

  • The Causality: In batch, poor mixing creates pockets of high MeI concentration. In flow, mixing is uniform, so the culprit is usually Residence Time Distribution (RTD) .

  • Solution: Increase the flow rate (reduce residence time). If conversion drops, increase temperature slightly rather than slowing the flow. This favors the kinetic product (mono-methylation) over the thermodynamic product (poly-methylation).

Q: My acetal protecting groups are falling off (hydrolysis). A: This is likely due to the acidity of the byproduct (HI) or trace water.

  • Mechanism: The methylation produces HI. If your base (Ag2O) is exhausted, the acid concentration spikes, cleaving the acid-sensitive isopropylidene acetals.

  • Solution: Ensure your PBR has excess capacity (calculate molar equivalents of the bed vs. total substrate injected). Add a soluble acid scavenger like 2,6-di-tert-butylpyridine to the feed if using a homogeneous method.

Part 3: Data & Visualization
Comparative Efficiency: Base Selection in Flow
Base TypeFlow CompatibilityRisk of CloggingSelectivityNotes
Sodium Hydride (NaH) LowHigh HighRequires slurry pump/ultrasound. Hazardous.
Silver Oxide (

)
High (PBR)LowExcellent Acts as solid support; traps Iodide.
LHMDS (Soluble) HighNoneGoodRequires cryogenic temps (-78°C) to avoid side reactions [2].
NaOH (Aq/Org Biphasic) MediumMediumLowRequires Phase Transfer Catalyst (PTC) and vigorous mixing.
Diagram 1: The Optimized PBR Workflow

G cluster_feeds Reagent Feeds cluster_reactor Reaction Zone FeedA Feed A: Diacetone Glucose (in THF) Mixer T-Mixer (Homogenization) FeedA->Mixer Pump A FeedB Feed B: Methyl Iodide (MeI) FeedB->Mixer Pump B PBR Packed Bed Reactor (Ag2O Solid Phase) Temp: 40°C Mixer->PBR Mixed Stream Filter Inline Filter (2 µm) PBR->Filter Crude Product BPR Back Pressure Regulator (100 psi) Filter->BPR Collection Product Collection (Quench) BPR->Collection

Caption: Continuous flow workflow utilizing a Packed Bed Reactor (PBR) to eliminate slurry handling issues.

Diagram 2: Troubleshooting Logic Tree

DecisionTree Start Issue: Low Yield or Clogging CheckClog Is Reactor Clogging? Start->CheckClog Solids Using Solid Base (NaH)? CheckClog->Solids Yes CheckSelectivity Is Selectivity Poor (Over-methylation)? CheckClog->CheckSelectivity No SwitchPBR Solution: Switch to Ag2O Packed Bed Solids->SwitchPBR Preferred Ultrasound Solution: Apply Ultrasound to Slurry Solids->Ultrasound Alternative TempControl Solution: Lower Temp & Increase Flow Rate CheckSelectivity->TempControl Yes AcetalLoss Issue: Protecting Group Loss? CheckSelectivity->AcetalLoss No AcidScav Solution: Add Acid Scavenger (DTBP) AcetalLoss->AcidScav Yes

Caption: Decision matrix for diagnosing common methylation failures in flow systems.

References
  • Unclogging the problems of flow chemistry. Chemistry World. (2011). Discusses the Buchwald/Jensen method of using ultrasound to handle solids like NaH in flow. Link

  • Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions. National Institutes of Health (NIH). (2014). Details the importance of temperature control in carbohydrate chemistry to prevent decomposition and improve selectivity. Link

  • Packed Bed Microreactors for Sustainable Chemistry. University of Groningen. (2025). Validates the high surface-area-to-volume ratio of PBRs for heterogeneous catalysis. Link

  • Automated Glycan Assembly as an Enabling Technology. Seeberger, P. H.[3][4][5] (2018).[3][5][6][7] Foundational work on automating carbohydrate synthesis, emphasizing the need for precise reaction control. Link

  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials. Amar Equipment. (2025). Highlights the safety benefits of flow chemistry for exothermic reactions, applicable to the exotherm of methylation. Link

Sources

Technical Support Center: Enhancing the Stability of 3-O-Methylhexopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-O-Methylhexopyranose. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability and integrity of this compound during storage and handling. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses fundamental questions regarding the chemical nature and stability of 3-O-Methylhexopyranose.

Q1: What is 3-O-Methylhexopyranose, and why is its stability critical?

A1: 3-O-Methylhexopyranose is a monosaccharide derivative where the hydroxyl group at the C3 position of a hexopyranose sugar (like glucose or mannose) is replaced by a methyl ether group. This modification is crucial in glycobiology and medicinal chemistry as it can alter the molecule's binding affinity to proteins, metabolic fate, and overall biological activity.

Ensuring its stability is paramount for several reasons:

  • Experimental Reproducibility: Degraded material can lead to inconsistent and erroneous results, compromising research outcomes.

  • Purity of Active Substance: In drug development, the purity of the active pharmaceutical ingredient (API) is non-negotiable. Degradants can introduce toxicity or reduce efficacy.

  • Economic Viability: Proper storage prevents the loss of valuable, often custom-synthesized, compounds.

Q2: What are the primary chemical degradation pathways for 3-O-Methylhexopyranose?

A2: The stability of 3-O-Methylhexopyranose is primarily threatened by two chemical processes: hydrolysis and oxidation. The specific pathway depends on whether the anomeric carbon (C1) is a free hemiacetal or is involved in a glycosidic bond.

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions, a reaction that breaks the molecule down into its constituent monosaccharide units.[1] Even as a free monosaccharide, the pyranose ring is in equilibrium with its open-chain aldehyde form, a process that can be influenced by the solution environment.

  • Oxidation: The open-chain aldehyde form contains a reactive carbonyl group that can be oxidized to a carboxylic acid (an aldonic acid), especially in the presence of oxygen and metal ions.

The diagram below illustrates these potential degradation pathways.

G cluster_main Degradation Pathways for 3-O-Methylhexopyranose cluster_conditions Instability Factors cluster_products Degradation Products Compound 3-O-Methylhexopyranose (Stable Form) Hydrolyzed Hydrolyzed Product (e.g., Ring-Opened Aldehyde) Compound->Hydrolyzed  Hydrolysis Acid Aqueous Acid (Low pH) Acid->Hydrolyzed Oxygen Oxygen / Oxidizing Agents Oxidized Oxidized Product (e.g., Aldonic Acid) Oxygen->Oxidized Moisture Moisture (H₂O) Moisture->Hydrolyzed Hydrolyzed->Oxidized  Oxidation

Caption: Potential degradation pathways for 3-O-Methylhexopyranose.

Q3: Which environmental factors have the most significant impact on stability?

A3: The following environmental factors must be strictly controlled:

  • Temperature: Elevated temperatures accelerate both hydrolysis and oxidation rates. Therefore, storage at low, controlled temperatures is recommended.[2]

  • pH: The compound is most stable in a neutral pH range (approx. 6.0-7.5). Acidic conditions significantly promote hydrolysis of glycosidic bonds, while strongly basic conditions can promote isomerization and other rearrangements.

  • Moisture: As a hygroscopic compound, 3-O-Methylhexopyranose can absorb atmospheric water. This moisture can initiate hydrolysis and lead to physical clumping, making accurate weighing difficult.

  • Light: While the core structure is not strongly chromophoric, exposure to UV light can generate free radicals, potentially initiating degradation. Protection from light is a standard precautionary measure.[3][4]

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the aldehyde form. Storing under an inert atmosphere is advisable for long-term stability.

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and use of 3-O-Methylhexopyranose.

Observed Problem Potential Cause(s) Recommended Action(s) & Explanation
Unexpected loss of purity in a stored solid sample (confirmed by HPLC/NMR). 1. Moisture Absorption: The container was not sealed properly or was opened frequently in a humid environment. 2. Improper Temperature: Stored at room temperature or experienced temperature fluctuations.1. Re-evaluate Storage: Immediately transfer the compound to a fresh, dry vial, preferably with a PTFE-lined cap. Purge with an inert gas (argon or nitrogen) before sealing. Store in a desiccator at the recommended low temperature. 2. Future Prevention: Aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Inconsistent results in biological or chemical assays. 1. Degradation in Solution: The stock or working solution was stored improperly (wrong pH, temperature, or for too long). 2. Contamination: The solvent or buffer used for dissolution was contaminated or of an inappropriate pH.1. Prepare Fresh Solutions: Discard the old solution and prepare a new one immediately before use. Do not store aqueous solutions for extended periods unless stability data exists. 2. Verify Solvent/Buffer: Use high-purity, degassed solvents. Ensure the pH of your buffer is within the stable range (6.0-7.5). 3. Perform a Purity Check: Analyze your stock solution via HPLC (see Protocol 3.3) to confirm its integrity before use.
Solid material appears clumped, sticky, or discolored. 1. Hygroscopicity: The compound has absorbed significant amounts of water from the atmosphere. 2. Degradation: Discoloration (e.g., yellowing) can be an indicator of chemical degradation, possibly oxidation.1. Handle with Care: While the material may still be usable for non-critical applications, its exact concentration is now uncertain. For quantitative work, it is highly recommended to use a fresh, unopened lot. 2. Drying (with caution): The material can be dried under high vacuum in a desiccator over a strong desiccant (e.g., P₄O₁₀). However, this may not reverse chemical degradation. Always re-analyze purity after drying.
Section 3: Protocols for Optimal Storage and Handling

Adherence to these protocols will maximize the shelf-life and integrity of your 3-O-Methylhexopyranose samples.

Protocol 3.1: Recommended Storage Conditions
Parameter Solid Compound (Long-Term) Stock Solution (Short-Term) Rationale
Temperature -20°C or lower-20°C (for organic solvents) or 2-8°C (for aqueous buffers, <24h)Minimizes molecular motion and slows reaction kinetics.[2]
Atmosphere Inert gas (Argon or Nitrogen)N/A (use freshly prepared)Prevents oxidation of the anomeric carbon in its aldehyde form.
Light Amber glass vialAmber vial or foil-wrapped tubeProtects against potential light-induced degradation.[3][4]
Container Tightly sealed glass vial with PTFE-lined capAs aboveGlass is inert.[5] PTFE provides an excellent seal against moisture and gas exchange.
Environment Inside a desiccatorN/AProvides a secondary barrier against moisture.
Protocol 3.2: Preparation of Stock and Working Solutions
  • Equilibration: Before opening, allow the vial of solid 3-O-Methylhexopyranose to equilibrate to room temperature for at least 30 minutes inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Briefly open the vial in an environment with low humidity (e.g., a glove box or under a stream of dry nitrogen) and quickly weigh the desired amount.

  • Dissolution: Add the desired solvent (e.g., DMSO, ethanol, or a neutral aqueous buffer) to the solid. Use high-purity solvents. For aqueous solutions, use buffers with a pH between 6.0 and 7.5.

  • Mixing: Ensure complete dissolution by vortexing or sonicating briefly.

  • Storage: If immediate use is not possible, store the solution according to the table in Protocol 3.1. Aqueous solutions are generally not recommended for storage beyond 24 hours due to the risk of hydrolysis and microbial growth.

Protocol 3.3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 3-O-Methylhexopyranose and detecting potential degradants. It serves as a self-validating system for your storage and handling procedures.

G cluster_workflow Workflow: HPLC Purity Assessment cluster_analysis 4. Data Analysis prep 1. Sample Preparation (Dissolve in Mobile Phase) hplc 2. HPLC Analysis (Reversed-Phase C18 Column) prep->hplc detect 3. Detection (ELSD or RI Detector) hplc->detect main_peak Identify Main Peak (3-O-Methylhexopyranose) detect->main_peak impurity_peaks Look for New Peaks (Earlier Eluting = More Polar) main_peak->impurity_peaks compare Compare Peak Area % (Time zero vs. Stored Sample) impurity_peaks->compare

Caption: Experimental workflow for assessing compound stability via HPLC.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: An isocratic or gradient elution using water and acetonitrile is a good starting point. The lack of a strong chromophore makes UV detection challenging.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is highly recommended for sensitive detection of non-chromophoric carbohydrates.[6]

  • Sample Preparation: Prepare a sample at a known concentration (e.g., 1 mg/mL) in the initial mobile phase.

  • Analysis:

    • Inject a freshly prepared sample ("time zero" reference).

    • Inject a sample that has undergone storage or handling.

  • Interpretation:

    • Stable Sample: The chromatogram should show a single major peak with a consistent retention time and area percentage (>98% or as specified).

    • Degraded Sample: Look for the appearance of new, smaller peaks. Hydrolyzed or oxidized products are typically more polar and will elute earlier than the parent compound on a reversed-phase column. A decrease in the main peak's area percentage confirms degradation.

References
  • Marwick, B. (2021). Guidelines for O-Glycoside Formation from First Principles. PubMed Central. [Link]

  • ROTH, C. Safety Data Sheet: Methylated spirit. Carl ROTH. [Link]

  • AutoKlene. METHYLATED SPIRITS. AutoKlene. [Link]

  • Advance Chemicals. (2020). METHYLATED SPIRITS LS007A - SAFETY DATA SHEET. [Link]

  • Dunbar Services. (2019). METHYLATED SPIRITS. [Link]

  • LibreTexts. (2021). 2.9: Disaccharides and Glycosidic Bonds. Chemistry LibreTexts. [Link]

  • Kim, J., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Wadgaonkar, D. S., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]

  • Capaldi, D. C., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PubMed Central. [Link]

  • Tetconnect. (2022). SAFETY DATA SHEET METHYLATED SPIRIT. [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Synoptic Description of Glycosides and Glycosidic Bonds. [Link]

  • Reves, M., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. PubMed Central. [Link]

Sources

Validation & Comparative

comparing the biological activity of different O-methylated hexoses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decoupling of glucose transport from downstream metabolism is a critical experimental requirement for kinetic modeling and inhibitor screening. O-methylated hexoses—specifically 3-O-Methyl-D-Glucose (3-OMG) and Methyl-α-D-Glucopyranoside (α-MG) —serve as non-metabolizable analogues that allow researchers to isolate transport events from phosphorylation and glycolysis.

This guide compares the biological activity of these analogues against the metabolizable standard, 2-Deoxy-D-Glucose (2-DG) . While 2-DG measures total glucose uptake (transport + phosphorylation), O-methylated hexoses are essential for measuring transport capacity (


)  and transporter specificity (GLUT vs. SGLT)  without the confounding variable of hexokinase activity.

Mechanistic Comparison: Transport & Fate[1][2]

The utility of each analogue is defined by two factors: Transporter Affinity and Intracellular Fate .

Product Analysis
3-O-Methyl-D-Glucose (3-OMG) [1]
  • Primary Application: Measurement of bidirectional glucose transport (influx/efflux) via GLUT transporters.

  • Mechanism: 3-OMG is recognized by GLUT1, GLUT2, GLUT3, and GLUT4. Unlike D-glucose, the methyl group at the C-3 position prevents phosphorylation by hexokinase.

  • Key Advantage: It equilibrates across the plasma membrane. This makes it the "Gold Standard" for Zero-Trans Uptake Assays where the goal is to determine the kinetic parameters (

    
    , 
    
    
    
    ) of the transporter itself, uncoupled from metabolic demand.
  • Limitation: It is a poor substrate for SGLT1, making it unsuitable for assessing sodium-dependent active transport.

Methyl-α-D-Glucopyranoside (α-MG) [2]
  • Primary Application: Specific assessment of SGLT (Sodium-Glucose Linked Transporter) activity.[3]

  • Mechanism: The methylation at the anomeric carbon (C-1) in the alpha configuration confers high specificity for SGLTs (SGLT1/2) while abolishing affinity for GLUTs.

  • Key Advantage: It allows for the exclusive measurement of active transport in tissues expressing both transporter types (e.g., intestinal enterocytes, renal proximal tubules).

  • Metabolic Fate: Like 3-OMG, it is non-metabolizable and accumulates intracellularly against the concentration gradient (driven by the Na+ gradient).

2-Deoxy-D-Glucose (2-DG) [Control]
  • Primary Application: Measurement of total Glucose Uptake (Transport + Trapping).

  • Mechanism: Transported by GLUTs and phosphorylated by hexokinase to 2-DG-6-Phosphate.

  • Fate: 2-DG-6-P cannot be isomerized to fructose-6-P, causing it to become "trapped" inside the cell.

  • Note: While not O-methylated, it is the necessary control to distinguish between transport limits (using 3-OMG) and metabolic limits (using 2-DG).

Pathway Visualization

Glucose_Analogues Extracellular Extracellular Space GLUT GLUTs (Facilitated Diffusion) Extracellular->GLUT 3-OMG Extracellular->GLUT 2-DG SGLT SGLTs (Active Transport) Extracellular->SGLT α-MG (+ Na+) Cytosol Cytosol Cytosol->GLUT Efflux HK Hexokinase Cytosol->HK 2-DG GLUT->Cytosol Equilibration GLUT->Cytosol SGLT->Cytosol Accumulation DG6P 2-DG-6-Phosphate (TRAPPED) HK->DG6P Phosphorylation OMG 3-O-Methyl-Glucose AMG Methyl-α-D-Glucoside DG 2-Deoxy-Glucose

Caption: Comparative flux pathways. 3-OMG equilibrates via GLUTs; α-MG accumulates via SGLTs; 2-DG is trapped by phosphorylation.

Technical Comparison Data

The following data summarizes kinetic parameters derived from mammalian cell lines (e.g., CHO, HEK293, Erythrocytes).

Table 1: Kinetic & Metabolic Profile[5]
Feature3-O-Methyl-D-Glucose Methyl-α-D-Glucopyranoside 2-Deoxy-D-Glucose
CAS Number 146-72-597-30-3154-17-6
Primary Transporter GLUT1 - GLUT4SGLT1, SGLT2GLUT1 - GLUT4
Transporter Affinity (

)
~20–26 mM (GLUT1)~0.4 mM (SGLT1)~6–7 mM (GLUT1)
SGLT Activity Negligible / Very LowHigh Specificity Low
Hexokinase Substrate No (Non-metabolizable)No (Non-metabolizable)Yes (Phosphorylated)
Intracellular Fate Equilibrates (Free)Accumulates (Free)Trapped (as 2-DG-6-P)
Main Application Transport Kinetics (

)
Active Transport / SGLT SpecificityGlucose Uptake / Glycolytic Flux

Critical Insight: 3-OMG has a significantly lower affinity (higher


) for GLUT1 compared to 2-DG or native glucose. When designing competition assays, 3-OMG concentrations must be 5–10x higher than the competitor to achieve saturation.

Experimental Protocols

Protocol A: Zero-Trans Uptake Assay (3-OMG)

Objective: Measure the initial rate of glucose transport capacity (


) in adherent cells (e.g., Adipocytes, Myotubes) without metabolic interference.

Reagents:

  • [³H]-3-O-Methyl-D-Glucose (Specific Activity: 1–5 Ci/mmol)

  • Unlabeled 3-O-Methyl-D-Glucose

  • Stop Solution: Ice-cold PBS + 10 µM Cytochalasin B (Potent GLUT inhibitor)

  • Lysis Buffer: 0.1 N NaOH + 1% SDS

Workflow:

  • Starvation: Serum-starve cells for 2–4 hours in glucose-free KRH buffer to deplete intracellular glucose.

  • Equilibration: Maintain cells at 37°C (or 22°C for slower kinetics).

  • Pulse: Add uptake solution containing 0.5 µCi/mL [³H]-3-OMG + 100 µM unlabeled 3-OMG (or varying concentrations for

    
     determination).
    
  • Incubation: Incubate for exactly 1–2 minutes .

    • Note: 3-OMG equilibrates rapidly. Exceeding 5 minutes will result in loss of linearity (equilibrium reached), invalidating "initial rate" calculations.

  • Termination: Rapidly aspirate media and wash 3x with Ice-cold Stop Solution .

    • Mechanism:[4][5] Cytochalasin B locks GLUTs in the outward-facing conformation, preventing efflux of the tracer during washing.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting (LSC).

Protocol B: SGLT Specificity Assay (α-MG)

Objective: Confirm SGLT-mediated transport in renal or intestinal epithelial cells.

Workflow:

  • Buffer Preparation: Prepare two buffers:

    • Na+ Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Choline Buffer (Control): Substitute NaCl with 140 mM Choline Chloride (to eliminate Na+ gradient).

  • Pulse: Add [¹⁴C]-Methyl-α-D-Glucopyranoside (0.5 µCi/mL) to cells in either Na+ or Choline buffer.

  • Incubation: Incubate for 30–60 minutes.

    • Note: Unlike 3-OMG, α-MG accumulates against the gradient. Longer incubation allows for detectable accumulation.

  • Analysis:

    • SGLT Specific Transport = (Uptake in Na+ Buffer) - (Uptake in Choline Buffer).

    • If Uptake in Choline Buffer ≈ 0, the transport is exclusively SGLT-mediated.

Experimental Workflow Visualization

Experimental_Workflow cluster_choice Select Analogue Start Start: Serum Starved Cells Choice_OMG 3-O-Methyl-Glucose (GLUT Kinetics) Start->Choice_OMG Choice_AMG Methyl-α-D-Glucoside (SGLT Specificity) Start->Choice_AMG Step1_OMG Add [3H]-3-OMG (Time: 0 min) Choice_OMG->Step1_OMG Step1_AMG Add [14C]-α-MG (Buffer: Na+ vs Choline) Choice_AMG->Step1_AMG Step2_OMG Incubate 1-2 mins (Linear Phase) Step1_OMG->Step2_OMG Step3_OMG Stop: Ice-cold PBS + Cytochalasin B Step2_OMG->Step3_OMG Lysis Cell Lysis (NaOH/SDS) Step3_OMG->Lysis Step2_AMG Incubate 30-60 mins (Accumulation Phase) Step1_AMG->Step2_AMG Step3_AMG Stop: Ice-cold PBS (Phlorizin Optional) Step2_AMG->Step3_AMG Step3_AMG->Lysis LSC Scintillation Counting Lysis->LSC

Caption: Decision tree for selecting the correct O-methylated hexose based on transporter target (GLUT vs. SGLT) and incubation time constraints.

References

  • Whitesell, R. R., & Gliemann, J. (1979). Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes. Journal of Biological Chemistry, 254(12), 5276-5283.

  • Gould, G. W., & Holman, G. D. (1993). The glucose transporter family: structure, function and tissue-specific expression. Biochemical Journal, 295(Pt 2), 329–341.

  • Wright, E. M., Loo, D. D., & Hirayama, B. A. (2011). Biology of human sodium glucose transporters. Physiological Reviews, 91(2), 733–794.

  • Cortès, S., et al. (2003).[1] In plants, 3-O-methylglucose is phosphorylated by hexokinase but not perceived as a sugar.[1][6] Plant Physiology, 131(2), 824-837.[1] (Note: Highlights species-specific differences; in mammals, 3-OMG is generally considered non-phosphorylated).

  • Revvity. (n.d.). Glucose Uptake Assays: Radiometric 2-DG and 3-OMG Protocols. Revvity Knowledge Base.

Sources

A Researcher's Guide to the Stereochemical Validation of 3-O-Methylhexopyranose: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science. The stereochemical assignment of substituted carbohydrates, such as 3-O-Methylhexopyranose, is particularly critical as even subtle changes in stereochemistry can profoundly impact biological activity, pharmacokinetic profiles, and toxicological properties. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the validation of the stereochemical assignment of 3-O-Methylhexopyranose, supported by experimental insights and detailed protocols.

The central challenge in the analysis of 3-O-Methylhexopyranose lies in the unambiguous assignment of both the overall diastereomeric configuration (e.g., D-gluco, D-manno, D-galacto) and the anomeric configuration (α or β) of the glycosidic linkage involving the methyl group. This guide will dissect the capabilities and limitations of three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (HPLC).

The Analytical Gauntlet: A Comparative Overview

Choosing the optimal analytical technique hinges on a nuanced understanding of the specific experimental question, available instrumentation, and the required level of structural detail. The following table provides a high-level comparison of the key performance attributes of NMR, GC-MS, and Chiral HPLC for the stereochemical analysis of 3-O-Methylhexopyranose.

FeatureNMR SpectroscopyGC-MS with Chiral ColumnChiral HPLC
Information Richness High (provides detailed structural connectivity and spatial relationships)Moderate (provides retention time and mass fragmentation data)Low (provides retention time for enantiomeric separation)
Stereochemical Insight Absolute and relative configuration, anomeric determinationEnantiomeric and diastereomeric separationEnantiomeric and diastereomeric separation
Sensitivity Moderate to LowHighModerate
Sample Preparation Minimal (dissolution in deuterated solvent)Extensive (derivatization often required)Minimal to Moderate
Throughput LowHighHigh
Quantitative Capability ExcellentGood (with appropriate standards)Excellent
Instrumentation Cost HighModerateModerate

Delving Deeper: A Technical Breakdown of Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive method for the complete stereochemical assignment of 3-O-Methylhexopyranose in solution. It provides a wealth of information regarding the covalent structure and the through-space proximity of atoms, allowing for the unambiguous determination of both relative and, in some cases, absolute configuration.

The choice of specific NMR experiments is driven by the need to resolve overlapping signals and to probe specific aspects of the molecule's stereochemistry. One-dimensional (1D) ¹H NMR provides initial information on the anomeric configuration based on the chemical shift and the coupling constant of the anomeric proton (H-1).[1] For instance, α-anomers of glucose derivatives typically exhibit a smaller J-coupling constant (around 3-4 Hz) for the anomeric proton compared to their β-counterparts (around 7-8 Hz).[2] However, for a comprehensive analysis, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the entire spin system of the hexopyranose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range proton-carbon couplings (2-3 bonds), which is crucial for confirming the position of the methyl group at O-3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining through-space proximities.[3][4] For instance, a NOE correlation between the anomeric proton (H-1) and a proton on the aglycone (the methyl group in this case) or other ring protons can definitively establish the anomeric configuration.[5][6]

This protocol outlines the general steps for acquiring and interpreting a 2D-NOESY spectrum to determine the anomeric configuration of a 3-O-Methylhexopyranose sample.

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-O-Methylhexopyranose in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the sample is free of paramagnetic impurities.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • NOESY Experiment Parameters:

    • Pulse sequence: noesygpphpp (or a similar phase-sensitive NOESY sequence).

    • Mixing time (d8): This is a critical parameter. A range of mixing times (e.g., 100 ms, 300 ms, 500 ms) should be tested to observe the build-up of NOE cross-peaks.

    • Acquisition time (aq): Typically 0.2-0.4 s in the direct dimension (t₂).

    • Number of increments (t₁): 256-512 increments in the indirect dimension.

    • Number of scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (typically 8-32).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation and phase correction.

    • Analyze the 2D NOESY spectrum for cross-peaks. For an α-anomer, a cross-peak between H-1 and H-2 (axial-equatorial) is expected. For a β-anomer, a cross-peak between H-1 and H-3/H-5 (all axial) is typically observed. The presence or absence of a cross-peak between H-1 and the methyl protons can also provide conclusive evidence.

NOESY_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample 3-O-Methylhexopyranose Dissolution Dissolution Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Tube NMR_Tube Dissolution->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer Acquisition Acquisition Spectrometer->Acquisition Run NOESY Experiment Processing Processing Acquisition->Processing Fourier Transform & Phasing Interpretation Interpretation Processing->Interpretation Analyze Cross-Peaks Assignment Assignment Interpretation->Assignment Assign Anomeric Configuration

Caption: Workflow for anomeric configuration determination using 2D-NOESY.

Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: High-Throughput Enantiomeric Separation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of chiral molecules like 3-O-Methylhexopyranose, the use of a chiral stationary phase (CSP) is essential to resolve enantiomers.[7] Diastereomers can often be separated on standard achiral columns due to their different physical properties.

The primary challenge in analyzing carbohydrates by GC is their low volatility. Therefore, derivatization is a mandatory step to convert the polar hydroxyl groups into more volatile ethers or esters.[7][8] Common derivatization procedures include silylation (e.g., using BSTFA) or acetylation. The choice of derivatizing agent can influence the chromatographic resolution and the mass spectral fragmentation pattern. Following derivatization, the choice of a suitable chiral column is critical for enantiomeric separation. Cyclodextrin-based CSPs are widely used for this purpose.

This protocol outlines the derivatization and subsequent GC-MS analysis for the separation of 3-O-Methylhexopyranose enantiomers.

  • Derivatization (Acetylation):

    • To 1-2 mg of the dried 3-O-Methylhexopyranose sample in a vial, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.

    • Cap the vial tightly and heat at 100°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Evaporate the reagents under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • GC-MS System and Conditions:

    • GC Column: A chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column like Rt-βDEXsm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized 3-O-Methylhexopyranose isomers based on their retention times and mass spectra.

    • Compare the retention times of the sample with those of authentic standards of the D- and L-enantiomers to assign the absolute configuration.

    • Analyze the fragmentation patterns to confirm the identity of the compound. Key fragments for acetylated hexopyranoses often arise from the cleavage of the pyranose ring.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample 3-O-Methylhexopyranose Derivatization Acetylation Sample->Derivatization Injection_Sample Injection_Sample Derivatization->Injection_Sample Dissolve in Solvent GC Chiral GC Separation Injection_Sample->GC Inject MS Mass Spectrometry Detection GC->MS Elute Analysis Analysis MS->Analysis Acquire Data Identification Identification Analysis->Identification Compare Retention Times & Mass Spectra Assignment Assignment Identification->Assignment Assign Enantiomers/ Diastereomers

Caption: Workflow for chiral GC-MS analysis of 3-O-Methylhexopyranose.

Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Enantioseparation

Chiral HPLC is a widely used technique for the separation of enantiomers in a variety of matrices.[9] Similar to chiral GC, it relies on a chiral stationary phase to achieve separation.[10] However, HPLC offers the advantage of operating at ambient temperatures, which is beneficial for thermally labile compounds.

The success of a chiral HPLC separation is highly dependent on the selection of the appropriate chiral stationary phase and mobile phase.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including carbohydrates. The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is critical for optimizing the resolution and retention times of the enantiomers.

This protocol provides a general framework for developing a chiral HPLC method for the separation of 3-O-Methylhexopyranose enantiomers.

  • Sample Preparation:

    • Dissolve the 3-O-Methylhexopyranose sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: A UV detector (if the compound has a chromophore or is derivatized) or a Refractive Index (RI) detector. For underivatized sugars, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be used.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Data Analysis:

    • Identify the peaks corresponding to the enantiomers based on their retention times.

    • Inject authentic standards of the individual enantiomers (if available) to confirm the elution order and assign the absolute configuration.

    • Quantify the enantiomeric excess (ee) by integrating the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Interpretation Sample 3-O-Methylhexopyranose Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Filter HPLC Chiral Column Separation Filtration->HPLC Inject Detector Detection (UV/RI/ELSD) HPLC->Detector Elute Analysis Analysis Detector->Analysis Acquire Chromatogram Identification Identification Analysis->Identification Compare Retention Times Quantification Quantification Identification->Quantification Determine Enantiomeric Excess

Caption: Workflow for chiral HPLC analysis of 3-O-Methylhexopyranose.

Conclusion: An Integrated Approach for Unquestionable Validation

The stereochemical assignment of 3-O-Methylhexopyranose is a multifaceted challenge that necessitates a thoughtful and often integrated analytical approach. While NMR spectroscopy provides the most comprehensive structural information and is considered the gold standard for unambiguous assignment, its lower throughput and higher cost may not be suitable for all applications. Chiral GC-MS and HPLC offer high-throughput methods for enantiomeric and diastereomeric separation, with GC-MS providing the added benefit of mass spectral confirmation.

For a robust and self-validating system, a combination of these techniques is often the most powerful strategy. For instance, the absolute configuration can be initially determined by chiral GC-MS or HPLC by comparison with authentic standards, and then unequivocally confirmed by detailed 2D-NMR analysis, particularly NOESY or ROESY experiments. This integrated approach leverages the strengths of each technique, providing an authoritative and trustworthy validation of the stereochemical assignment of 3-O-Methylhexopyranose, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Comparative study for analysis of carbohydrates in biological samples. (2021). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules. Retrieved from [Link]

  • O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. (2021). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Chiral HPLC Separations - A Guide to Method Development. (n.d.). Regis Technologies. Retrieved from [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. Retrieved from [Link]

  • NOESY and ROESY. (2018). University of Missouri-St. Louis. Retrieved from [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Permethylation as a Strategy for High Molecular Weight Polysaccharide Structure Analysis by NMR – Case Study of Xylella fastidiosa EPS. (2023). bioRxiv. Retrieved from [Link]

  • Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. (1996). Journal of Mass Spectrometry. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Understanding the fragmentation of glucose in mass spectrometry. (2023). Journal of Mass Spectrometry. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrum of 3-O-Methyl-d-glucose with Retention Time (RT)= 13.283. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

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Safety Operating Guide

Laboratory Stewardship Guide: 3-O-Methylhexopyranose Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Directive: 3-O-Methylhexopyranose (most commonly encountered as 3-O-Methyl-D-glucose ) is generally classified as non-hazardous under GHS standards.[1][2] However, in a research setting, it is rarely found in isolation. Its disposal pathway is strictly dictated by the matrix (solvent, biological medium, or radioactive label) rather than the carbohydrate itself.

  • Pure Solid: Non-regulated organic solid.

  • Aqueous Solution: Drain disposal permissible (subject to local POTW limits) or Aqueous Waste.

  • HPLC Effluent: Hazardous Chemical Waste (due to organic modifiers).

  • Radioactive (

    
    C or 
    
    
    
    H labeled):
    Radioactive Waste (Strict segregation required).

Technical Context & Hazard Identification

To manage this chemical effectively, one must understand its biological stability.

  • Chemical Nature: 3-O-Methylhexopyranose is a monosaccharide derivative where the hydroxyl group at carbon-3 is methylated.[1][2]

  • Biological Implication: Unlike D-glucose, 3-O-Methyl-D-glucose is non-metabolizable .[1][2][3] It is transported into cells via GLUT transporters but is not phosphorylated by hexokinase.

    • Disposal Consequence: Because it resists biological degradation in the short term, massive quantities released into wastewater can theoretically alter local Biological Oxygen Demand (BOD) calculations or persist in effluent, though lab-scale quantities are negligible.

  • Regulatory Status:

    • RCRA: Not listed (Not P-listed or U-listed).

    • DOT: Not regulated for transport.

    • GHS: No H-phrases (Hazard statements) typically assigned for the pure substance.

Waste Segregation Logic (Decision Matrix)

Effective disposal relies on correct characterization at the point of generation. Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation: 3-O-Methylhexopyranose IsRadio Is it Radiolabeled? (e.g., 14C, 3H) Start->IsRadio IsSolid Physical State? SolidPath Solid / Powder IsSolid->SolidPath Solid LiquidPath Liquid / Solution IsSolid->LiquidPath Liquid IsRadio->IsSolid No RadioWaste RADIOACTIVE WASTE (Segregated Stream) IsRadio->RadioWaste Yes Contaminated Contaminated with Hazardous Chems? SolidPath->Contaminated SolventCheck Contains Organic Solvents? (>10% Acetonitrile/MeOH) LiquidPath->SolventCheck SolidHaz SOLID CHEMICAL WASTE (Incineration) Contaminated->SolidHaz Yes (e.g., mixed with silica/solvents) SolidNonHaz NON-HAZARDOUS TRASH (If permitted) or GENERAL LAB WASTE Contaminated->SolidNonHaz No (Pure Sugar) HazLiquid HAZARDOUS SOLVENT WASTE (Halogenated/Non-Halogenated) SolventCheck->HazLiquid Yes (HPLC Waste) AqCheck Aqueous Only? (Buffer/Media) SolventCheck->AqCheck No BioCheck Biological Contamination? (Viral vectors/Cells) AqCheck->BioCheck BioWaste BIOLOGICAL WASTE (Autoclave/Bleach -> Drain) BioCheck->BioWaste Yes Drain SANITARY SEWER (Flush with excess water) BioCheck->Drain No (Pure Aqueous)

Figure 1: Decision tree for segregating 3-O-Methylhexopyranose waste based on matrix and contamination.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired reagent jars, spilled powder, or weighing boat residues.

  • Verification: Confirm the solid is not mixed with oxidizers or heavy metals.

  • Containerization:

    • Small amounts (<500g): Place in a sealed bag or original container.

    • Large amounts (>500g): Use a wide-mouth high-density polyethylene (HDPE) jar.[2]

  • Labeling: Label as "Non-Hazardous Organic Solid."

  • Disposal:

    • Preferred: Submit for chemical waste pickup (incineration). This maintains a "zero-doubt" safety culture in the lab.

    • Alternative: If local EHS regulations permit, sealed containers of non-hazardous sugars may be placed in regular trash. Never place loose powder in trash cans to avoid dust generation.

Protocol B: HPLC Effluent (Mixed Solvent Waste)

Scenario: 3-O-Methylhexopyranose used as a standard in Glycan Analysis (HPAEC-PAD or LC-MS). This is the most common "hazardous" generation point.

The Hazard: The sugar is harmless; the mobile phase (Acetonitrile, Methanol, Formic Acid) is the regulated hazard.

ComponentConcentrationHazard ClassDisposal Action
3-O-Methyl-D-glucose< 1 mg/mLNoneN/A
Acetonitrile5% - 90%Flammable / ToxicSegregate as Solvent Waste
WaterBalanceNoneN/A

Procedure:

  • Collection: Direct HPLC line output into a dedicated "Organic Solvent Waste" carboy (HDPE or Safety Can).

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the volume.

  • Labeling:

    • Must list all constituents (e.g., "Acetonitrile 50%, Water 50%, Trace Sugars").

    • Check "Flammable" and "Toxic" hazard boxes.

  • Cap Management: Keep cap closed when HPLC is not actively running to prevent volatile emissions (EPA requirement).

Protocol C: Aqueous Solutions (Buffers/Media)

Scenario: Cell uptake assays using PBS or culture media.

  • Biological Deactivation: If the solution contains cells or viral vectors, add bleach to a final concentration of 10% or autoclave at 121°C for 20 minutes.

  • Drain Disposal (Non-Bio Only):

    • If the solution is pure water/buffer + sugar:

    • Turn on cold water tap.

    • Pour solution slowly into the sink.

    • Flush with 20 volumes of water.

    • Note: Do not pour >5 Liters at once without consulting facilities (to avoid high Chemical Oxygen Demand spikes).

Emergency Procedures: Spills

Although non-hazardous, 3-O-Methylhexopyranose powder can be a slip hazard and, like all fine organic powders, a potential dust explosion hazard if dispersed in high concentrations (rare in lab scale).[2]

Solid Spill
  • PPE: Standard Nitrile gloves, Lab coat, Safety glasses.

  • Containment: Do not sweep vigorously (avoids dust).

  • Cleanup:

    • Cover with wet paper towels to dampen the powder.

    • Scoop up the wet paste.

    • Place in a waste bag.

    • Wipe surface with water (sugar is highly sticky/soluble).

Liquid Spill
  • Assessment: Is it in solvent or water?

    • Water: Wipe with absorbent pads.

    • Solvent: Use a spill pillow or clay absorbent. Dispose of absorbent as Hazardous Solid Waste .

References & Regulatory Grounding[1][2][4][5][6]

  • Fisher Scientific. (2021). Safety Data Sheet: 3-O-Methyl-D-glucose. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. RCRA Guidelines. Retrieved from [2]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-O-Methylglucose. Retrieved from [2]

Sources

Personal protective equipment for handling 3-O-Methylhexopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Scientific Rationale

Why This Matters: 3-O-Methylhexopyranose (most commonly encountered as the isomer 3-O-Methyl-D-glucose or 3-OMG ) is a non-metabolizable glucose analog.[1] In drug development and metabolic research, it is the "gold standard" probe for characterizing glucose transport (GLUT) kinetics because it is transported into the cell but cannot be phosphorylated by hexokinase.

The Dual-Risk Profile: While the acute toxicity of methylated sugars is generally low compared to cytotoxic agents, the handling challenges are twofold:

  • Personnel Safety (Inhalation): As a fine crystalline powder, it poses a respiratory irritation risk (STOT SE 3).

  • Data Integrity (Contamination): These compounds are often hygroscopic and expensive. Poor handling leads to moisture uptake, altering molecular weight calculations and ruining kinetic assays.

This guide treats the substance not just as a chemical hazard, but as a critical reagent requiring strict environmental control.

Risk Assessment & Hazard Identification

Based on GHS Classifications and Physical Properties

Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Inhalation ModerateFine particulate dust irritates upper respiratory tract.Weighing Station (Draft Shield/Hood)
Ocular Low/ModMechanical irritation from dust; osmotic stress on contact.Eye Protection (Goggles vs. Glasses)
Dermal LowNon-corrosive, but potential mild irritant.Glove Barrier (Nitrile)
Reactivity LowHygroscopic (absorbs moisture). Stable under normal T/P.Storage (Desiccated)

Personal Protective Equipment (PPE) Matrix

Do not default to generic PPE. Select gear based on the specific phase of the experiment.

Experimental PhasePrimary PPESecondary PPERationale
1. Storage & Transport Nitrile Gloves (4 mil)Lab Coat (Cotton)Prevents transfer of oils from skin to container; protects reagent purity.
2. Weighing (Dry Powder) N95 Respirator (if outside hood) OR Fume Hood Safety Goggles (Tight-fitting)Fine sugar dusts are easily aerosolized by static electricity. Goggles prevent dust entry better than safety glasses.
3. Solubilization (Aqueous) Safety Glasses (Side shields)Nitrile GlovesOnce in water/buffer, inhalation risk vanishes. Splash protection becomes the priority.
4. Solubilization (Organic) Chem-Resistant Gloves (e.g., Laminate/Thicker Nitrile)Fume Hood (Required)If dissolving in DMSO or Methanol , the solvent dictates the PPE. DMSO permeates standard nitrile rapidly.

Safe Handling Workflow (Visualization)

The following diagram outlines the logical flow of handling, emphasizing the decision points for PPE escalation.

SafeHandlingWorkflow Start Reagent Receipt (3-O-Methylhexopyranose) Storage Storage (Desiccator / +4°C) Start->Storage Weighing Weighing Step (Static Control Critical) Storage->Weighing Allow to warm to RT Decision Select Solvent System PathAq Aqueous Buffer (PBS, Media) Decision->PathAq Low Risk PathOrg Organic Solvent (DMSO, MeOH) Decision->PathOrg High Permeation Risk Solubilization Solubilization PathAq->Solubilization Standard PPE PathOrg->Solubilization Double Glove / Fume Hood Weighing->Decision Waste Disposal (Chemical Waste Stream) Solubilization->Waste

Caption: Operational workflow for 3-O-Methylhexopyranose. Note the critical divergence at "Solvent Selection" which dictates PPE escalation.

Detailed Operational Protocols

Phase A: The Weighing Protocol (Critical Step)

Most exposure incidents and data errors occur here due to static electricity scattering the powder.

  • Environment: Utilize a chemical fume hood or a balance enclosure. If unavailable, wear an N95 respirator to prevent inhalation of micro-particles [1].

  • Static Control: Methylated sugars are prone to static charge. Use an anti-static gun or a grounded balance mat before opening the vial. This prevents the powder from "jumping" onto your gloves or the bench.

  • Tooling: Use a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

  • Transfer: Weigh directly into the final vessel (e.g., volumetric flask) to minimize transfer losses.

Phase B: Solubilization & Solvent Compatibility

Your PPE must match the solvent, not just the solute.

  • Aqueous (Water/PBS): 3-OMG is highly soluble in water. Standard nitrile gloves are sufficient.

  • DMSO (Dimethyl Sulfoxide): Often used for high-concentration stock solutions.

    • Risk:[2][3][4][5][6] DMSO facilitates the transport of dissolved chemicals through the skin.

    • Protocol: Use double-gloving (Nitrile over Latex) or specific chemical-resistant gloves (e.g., Butyl rubber) if handling large volumes [2].

Disposal & Environmental Compliance

Although carbohydrates are organic and theoretically biodegradable, laboratory reagents should never be disposed of down the drain unless explicitly permitted by local EHS regulations.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Chemical Waste bins.

  • Liquid Waste:

    • Aqueous solutions: Collect in "Non-Halogenated Organic/Aqueous" waste streams.

    • Solvent solutions: Collect in "Organic Solvent" waste streams (segregated by Halogenated/Non-Halogenated).

  • Container: Triple rinse the empty reagent vial with water (dispose of rinse as waste) before defacing the label and recycling the glass [3].

Emergency Response

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (suspected particulate irritation).

  • Skin Contact: Wash with soap and water for 15 minutes. If dissolved in DMSO, monitor for systemic absorption symptoms (garlic taste in mouth) and consult a physician.

  • Eye Contact: Flush with water for 15 minutes using an eyewash station. Lifting eyelids is mandatory to remove trapped particulates.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guidelines for Non-Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.